2-Methoxy-5-nitropyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXWVLIBEUMASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563734 | |
| Record name | 2-Methoxy-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-38-1 | |
| Record name | 2-Methoxy-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Methoxy-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 2-Methoxy-5-nitropyridin-4-amine
This compound, also known as 4-Amino-2-methoxy-5-nitropyridine, is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its chemical structure, featuring a pyridine ring substituted with methoxy, nitro, and amino groups, makes it a versatile building block in medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₃ | [2] |
| Molecular Weight | 169.14 g/mol | [2] |
| Appearance | Light brown solid | [2] |
| CAS Number | 127356-38-1 | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Predicted Boiling Point | 370.3 ± 37.0 °C | [3] |
| Predicted Density | 1.400 ± 0.06 g/cm³ | [3] |
| Storage Conditions | 0-8°C | [2] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in published literature. Researchers interested in this compound would need to perform their own spectral analysis for characterization.
Synthesis and Experimental Protocols
A detailed, publicly available experimental protocol for the specific synthesis of this compound is scarce. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed. The general strategies often involve nucleophilic aromatic substitution reactions on a substituted pyridine ring or the reduction of a nitro group.
Generalized Synthetic Approach
A potential synthetic pathway could involve the following conceptual steps, as illustrated in the diagram below. This is a generalized representation and would require optimization of reaction conditions, reagents, and purification methods.
References
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-nitropyridin-4-amine from 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 2-Methoxy-5-nitropyridin-4-amine, a valuable substituted pyridine derivative, commencing from the readily available starting material, 2-aminopyridine. The synthesis involves a series of transformations including nitration, diazotization, chlorination, regioselective amination, and methoxylation. This document provides detailed experimental protocols for each key transformation, a summary of quantitative data, and a visualization of the overall synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from 2-aminopyridine is not a direct conversion but rather a strategic sequence of reactions to introduce the desired functional groups at the correct positions on the pyridine ring. The overall transformation can be broken down into the following key stages:
-
Nitration of 2-aminopyridine: Introduction of a nitro group at the 5-position.
-
Conversion of the 2-amino group to a chloro group: This is achieved via a two-step process involving diazotization to a hydroxyl group, followed by chlorination.
-
Dichlorination: Introduction of a second chloro group at the 4-position to facilitate subsequent amination.
-
Regioselective Amination: Selective introduction of an amino group at the 4-position.
-
Methoxylation: Substitution of the remaining chloro group at the 2-position with a methoxy group to yield the final product.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitropyridine
This initial step involves the electrophilic nitration of 2-aminopyridine. The amino group directs the incoming nitro group primarily to the 5-position.
Protocol:
-
In a reaction vessel, dissolve 2-aminopyridine (0.2 mol) in dichloroethane (75.3 g).
-
With stirring, slowly add a pre-mixed nitrating solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to proceed for 12 hours at a controlled temperature of 60°C. The reaction mixture will typically change color from light yellow to deep red.
-
Upon completion, cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.
-
Separate the organic layer and remove the dichloroethane under reduced pressure.
-
Pour the residue into ice water to precipitate the product.
-
Filter the resulting yellow precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.[1]
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine
This step involves the diazotization of the amino group of 2-amino-5-nitropyridine, followed by hydrolysis to the corresponding hydroxyl compound.
Protocol:
-
Dissolve 2-amino-5-nitropyridine (0.1 mol) in a 15% aqueous solution of hydrochloric acid (55.6 g).
-
Cool the solution to below 0°C in an ice-salt bath.
-
Slowly add a 20% aqueous solution of sodium nitrite (55.2 g) dropwise, ensuring the temperature is maintained below 0°C.
-
After the addition, allow the reaction to stir at 8°C for 50 minutes.
-
Concentrate the reaction solution under reduced pressure.
-
Cool the concentrated solution to induce precipitation of a light yellow solid.
-
Filter the solid, wash with cold water, and dry to yield 2-hydroxy-5-nitropyridine.
Step 3: Synthesis of 2-Chloro-5-nitropyridine
The hydroxyl group of 2-hydroxy-5-nitropyridine is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride.
Protocol:
-
In a flask equipped with a reflux condenser, add phosphorus oxychloride (0.3 mol).
-
With stirring, add 2-hydroxy-5-nitropyridine (0.1 mol).
-
Add N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to 120-125°C and maintain for 5-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to below 50°C and remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into crushed ice and stir until the ice has completely melted.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-chloro-5-nitropyridine.[2]
Step 4: Synthesis of 2,4-Dichloro-5-nitropyridine
This step involves the chlorination of 2-hydroxy-4-chloro-5-nitropyridine, which is an intermediate that can be synthesized from 4-chloro-3-nitropyridine. The direct dichlorination of 2-chloro-5-nitropyridine is less commonly reported. A more established route proceeds via 2-hydroxy-4-chloro-5-nitropyridine.
Protocol for the chlorination of 2-hydroxy-4-chloro-5-nitropyridine:
-
Suspend 2-hydroxy-4-chloro-5-nitropyridine (229 mmol) in toluene (300 mL).
-
Add phosphorus oxychloride (POCl3, 697 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to 60°C and stir overnight at this temperature.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess POCl3.
-
The crude 2,4-dichloro-5-nitropyridine can then be purified.[3]
Step 5: Synthesis of 4-Amino-2-chloro-5-nitropyridine
This is a regioselective nucleophilic aromatic substitution (SNAr) where the chloro group at the 4-position of 2,4-dichloro-5-nitropyridine is selectively replaced by an amino group. The C4 position is more activated towards nucleophilic attack due to the electronic effects of the nitro group.[4][5]
Protocol:
-
Dissolve 2,4-dichloro-5-nitropyridine (2.0 mmol) in anhydrous acetonitrile (2 mL).
-
In a separate flask, prepare a solution of the aminating agent (e.g., cyclopentylamine, 2.0 mmol) and a base such as triethylamine (4.0 mmol) in acetonitrile (2 mL).
-
Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Stir the resulting mixture for approximately 10-15 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under vacuum.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product, which can be further purified by silica gel column chromatography.[4]
Step 6: Synthesis of this compound
The final step is the nucleophilic substitution of the remaining chloro group at the 2-position with a methoxy group using sodium methoxide.
Protocol:
-
Prepare a solution of sodium methoxide (1.05 equivalents) in methanol.
-
Cool the sodium methoxide solution to 15°C.
-
To this solution, add 4-amino-2-chloro-5-nitropyridine (1.0 equivalent) while maintaining the temperature at 15°C with external cooling.
-
After the addition, warm the reaction mixture to 25-30°C and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by pouring the mixture into water.
-
The product can be isolated by filtration or extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.[6]
Quantitative Data Summary
The following tables summarize the typical yields for the key steps in the synthesis. Note that yields can vary depending on the reaction scale and purification methods.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Nitration | 2-Aminopyridine | 2-Amino-5-nitropyridine | 91.67%[1] |
| 2 & 3 | Diazotization & Chlorination | 2-Amino-5-nitropyridine | 2-Chloro-5-nitropyridine | ~41% (overall for 3 steps)[5] |
| 4 | Dichlorination | 2-Hydroxy-4-chloro-5-nitropyridine | 2,4-Dichloro-5-nitropyridine | 98%[1] |
| 5 | Amination | 2,4-Dichloro-5-nitropyridine | 4-Amino-2-chloro-5-nitropyridine | Varies with amine |
| 6 | Methoxylation | 4-Amino-2-chloro-5-nitropyridine | This compound | Not specified |
Spectroscopic Data of Key Intermediates
Full characterization of the intermediates and the final product is crucial for confirming their identity and purity. The following is a summary of expected spectroscopic data.
| Compound | 1H NMR Data | 13C NMR Data | IR Data (cm⁻¹) | Mass Spec (m/z) |
| 2-Amino-5-nitropyridine | δ 8.85 (d, 1H), 8.15 (dd, 1H), 6.60 (d, 1H), 6.50 (br s, 2H) | δ 160.0, 149.8, 137.9, 131.2, 108.9 | 3400-3200 (N-H), 1580, 1340 (NO₂) | 139 (M+) |
| 2-Chloro-5-nitropyridine | δ 9.10 (d, 1H), 8.45 (dd, 1H), 7.60 (d, 1H) | δ 151.0, 145.0, 140.0, 124.0 | 1590, 1350 (NO₂) | 158, 160 (M+, Cl isotope pattern) |
| 2,4-Dichloro-5-nitropyridine | δ 9.2 (s, 1H), 7.8 (s, 1H) | Not readily available | Not readily available | 192, 194, 196 (M+, 2Cl isotope pattern) |
| 4-Amino-2-chloro-5-nitropyridine | δ 8.9 (s, 1H), 6.5 (s, 1H), 6.0 (br s, 2H) | Not readily available | 3400-3200 (N-H), 1600, 1330 (NO₂) | 173, 175 (M+, Cl isotope pattern) |
| This compound | Not readily available | Not readily available | Not readily available | Not readily available |
Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used.
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates the multi-step synthesis of this compound from 2-aminopyridine.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a detailed and structured approach for the synthesis of this compound from 2-aminopyridine. The presented multi-step pathway, supported by experimental protocols and quantitative data, offers a practical framework for researchers in organic synthesis and drug development. Careful execution of each step and thorough characterization of the intermediates are essential for a successful synthesis.
References
- 1. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]
- 2. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. Page loading... [guidechem.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
2-Methoxy-5-nitropyridin-4-amine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Structure and Properties
Abstract
2-Methoxy-5-nitropyridin-4-amine is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an activating amino group, a deactivating nitro group, and a methoxy group on a pyridine ring, provides a versatile scaffold for chemical modification. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a substituted pyridine with the molecular formula C₆H₇N₃O₃. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position, an amino group at the 4-position, and a nitro group at the 5-position. The presence of both electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups significantly influences the reactivity of the pyridine ring, making it a valuable intermediate in organic synthesis.
General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₃ | [1] |
| Molecular Weight | 169.14 g/mol | [1] |
| CAS Number | 127356-38-1 | [1] |
| Appearance | Light brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
Spectral Data
Expected ¹H NMR Spectral Features:
-
Aromatic protons on the pyridine ring.
-
A singlet for the methoxy group protons.
-
A broad singlet for the amino group protons.
Expected ¹³C NMR Spectral Features:
-
Resonances for the five carbons of the pyridine ring, with chemical shifts influenced by the different substituents.
-
A resonance for the methoxy group carbon.
Expected IR Spectral Features:
-
N-H stretching vibrations for the amino group.
-
C-H stretching vibrations for the aromatic ring and methoxy group.
-
N-O stretching vibrations for the nitro group.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
C-O stretching for the methoxy group.
Expected Mass Spectrometry Data:
-
A molecular ion peak corresponding to the molecular weight of the compound (169.14 g/mol ).
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. This typically involves the introduction of the nitro group, followed by the displacement of a suitable leaving group with a methoxy group.
Plausible Synthetic Pathway
A likely synthetic approach would start from a readily available aminopyridine derivative. The general steps would involve:
-
Nitration: Introduction of a nitro group onto the pyridine ring.
-
Halogenation: Introduction of a halogen (e.g., chlorine) at the 2-position, which can serve as a leaving group.
-
Methoxylation: Nucleophilic substitution of the halogen with a methoxy group using a methoxide source.
Experimental Considerations (Based on Analogs)
Nitration: The nitration of aminopyridines is a standard electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The reaction temperature needs to be carefully controlled to avoid side reactions.
Chlorination: Introduction of a chlorine atom can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS).
Methoxylation: The displacement of the chloro group with a methoxy group is a nucleophilic aromatic substitution. This is typically carried out by reacting the chlorinated intermediate with sodium methoxide in methanol. The reaction is often heated to drive it to completion.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Development
This compound serves as a key precursor for the synthesis of various bioactive molecules.[1] The presence of multiple functional groups allows for a range of chemical transformations, making it a versatile starting material for drug discovery programs. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through amide bond formation or reductive amination. The amino group can also be a site for derivatization. Related nitropyridine structures are utilized in the synthesis of kinase inhibitors, suggesting a potential application area for derivatives of this compound.
Agrochemical Chemistry
Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides.[1] The pyridine core is a common motif in many agrochemicals, and the specific substitution pattern of this molecule can be exploited to create novel active ingredients.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed experimental data for this specific compound is limited in publicly accessible sources, its structural similarity to other well-characterized nitropyridines allows for the rational design of synthetic routes and the prediction of its chemical behavior. Further research and publication of its detailed properties and reactivity would be highly beneficial to the scientific community.
References
The Versatility of 2-Methoxy-5-nitropyridin-4-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitropyridin-4-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry.[1][2] Its strategic arrangement of a methoxy group, a nitro group, and an amine on a pyridine core provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse and complex bioactive molecules.[3] This technical guide provides an in-depth overview of the applications of this compound and its close structural analogs in the development of therapeutic agents, with a focus on kinase inhibitors for oncology and intermediates for antimalarial drugs. The guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and synthetic workflows.
The versatility of this scaffold stems from the distinct reactivity of its functional groups. The nitro group can be readily reduced to an amine, which can then be further derivatized. The existing amino group can participate in a variety of coupling reactions, and the pyridine ring itself can be functionalized.[3] These properties have been exploited to generate libraries of compounds for screening against various therapeutic targets.
Core Applications in Medicinal Chemistry
The primary applications of this compound and its derivatives in medicinal chemistry are centered on the synthesis of kinase inhibitors for the treatment of cancer and as key intermediates in the production of antimalarial drugs.
Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold provides an excellent starting point for the synthesis of such inhibitors.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[4][5][6] Aurora kinases are a family of serine/threonine kinases that are essential for cell division and are often overexpressed in cancer.[7][8] Dual inhibitors of FLT3 and Aurora kinases are therefore of significant therapeutic interest.
A series of potent dual FLT3/Aurora kinase inhibitors have been synthesized from substituted 2-amino-3-nitropyridine precursors. The synthetic strategy typically involves the reduction of the nitro group to an amine, followed by coupling reactions to build the final inhibitor scaffold.
Quantitative Data: FLT3 and Aurora Kinase Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (MV-4-11) IC50 (nM) |
| 13a | FLT3 | 13.9 | - |
| LC-3 | FLT3 | 8.4 | 5.3 |
Data sourced from multiple studies on related pyrimidine and indolone derivatives.[5][6]
Signaling Pathways
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Caption: Aurora Kinase Roles in Mitosis and Inhibition.
The Janus kinase (JAK) family of tyrosine kinases are critical components of signaling pathways for numerous cytokines and growth factors.[9] The JAK/STAT signaling pathway is integral to hematopoiesis and immune response, and its dysregulation is implicated in myeloproliferative neoplasms and autoimmune diseases.[1][10]
Nitropyridine derivatives have been utilized as scaffolds for the development of potent JAK2 inhibitors.
Quantitative Data: JAK2 Inhibition
| Compound Scaffold | Target Kinase | IC50 (µM) |
| Nitropyridine | JAK2 | 8.5 - 12.2 |
Data sourced from a review on nitropyridines in bioactive molecule synthesis.
Signaling Pathway
Caption: JAK/STAT Signaling Pathway and Point of Inhibition.
Casein Kinase 2 (CSNK2A1) is a ubiquitously expressed serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and survival.[11] Its aberrant activity has been linked to numerous cancers, making it an attractive target for therapeutic intervention.[11] While not directly using this compound, potent CSNK2A1 inhibitors have been developed using the structurally similar 2-methoxy-5-nitroaniline.
Quantitative Data: CSNK2A1 Inhibition
| Compound ID | Target Kinase | IC50 (nM) |
| Analog 7c | CSNK2A1 | 60 |
Data sourced from a study on 2,6-disubstituted pyrazines as CSNK2A inhibitors.
Signaling Pathway
Caption: CSNK2A1 Signaling Pathways and Point of Inhibition.
Antimalarial Agents: Pyronaridine
2-Methoxy-5-aminopyridine, which is synthesized from a nitropyridine precursor, is a key intermediate in the production of the antimalarial drug Pyronaridine.[12][13] Pyronaridine is effective against chloroquine-resistant strains of Plasmodium falciparum.
Synthetic Workflow
Caption: Synthetic Workflow for Pyronaridine Intermediate.
Experimental Protocols
Synthesis of 2-Methoxy-5-aminopyridine from 2-Chloro-5-nitropyridine
This protocol is adapted from a patented method for synthesizing a key intermediate for Pyronaridine.[13]
Step 1: Methoxylation of 2-Chloro-5-nitropyridine
-
In a reaction vessel, add methanol (79.25g) and 2-chloro-5-nitropyridine (15.85g, 0.1mol) with stirring.
-
Slowly add sodium methoxide (6.48g, 0.12mol).
-
Heat the mixture to reflux and maintain for 1 hour.
-
Remove methanol under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the light brown needle-like crystals, wash with cold water, and dry to obtain 2-methoxy-5-nitropyridine.
Step 2: Reduction of 2-Methoxy-5-nitropyridine
-
In a reactor, add methanol (67.28g), 2-methoxy-5-nitropyridine (16.82g, 0.1mol), and 10% Pd/C (0.50g).
-
Introduce hydrogen gas to a pressure of 0.01 MP.
-
Heat the reaction to 62°C for 1.5 hours.
-
Cool the reaction mixture to room temperature and filter to recover the Pd/C catalyst.
-
Remove methanol from the filtrate under reduced pressure.
-
Extract the residue with dichloromethane, wash with water, and remove the solvent under reduced pressure to yield 2-methoxy-5-aminopyridine as a micro-yellow oily liquid.
General Protocol for a Luminescence-Based Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of a test compound against a target kinase.[14][15]
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of a 384-well white plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the target kinase (e.g., FLT3, Aurora, JAK2), and a specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ATP Detection: Add an ATP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10-40 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion
This compound and its related analogs are undeniably valuable scaffolds in medicinal chemistry. Their utility in the synthesis of a range of bioactive molecules, particularly kinase inhibitors for cancer therapy and antimalarial agents, highlights their importance in drug discovery and development. The synthetic versatility of this building block, coupled with the significant biological activity of its derivatives, ensures that it will remain a compound of interest for medicinal chemists for the foreseeable future. This guide provides a foundational understanding of its applications and offers practical protocols and conceptual frameworks to aid researchers in this exciting field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. static.abclonal.com [static.abclonal.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KR100975895B1 - Preparation method of pyronaridine and intermediates therefor - Google Patents [patents.google.com]
- 13. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 18. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Methoxy-5-nitropyridin-4-amine in Modern Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
A deep dive into the synthesis, properties, and applications of the versatile pharmaceutical intermediate, 2-Methoxy-5-nitropyridin-4-amine, reveals its critical role in the development of next-generation therapeutics, including potent kinase inhibitors.
[City, State, Date] – In the intricate landscape of pharmaceutical development, the strategic use of specialized intermediates is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). Among these, this compound has emerged as a cornerstone building block, particularly in the creation of targeted therapies for a range of diseases. This technical guide offers an in-depth analysis of its chemical properties, synthesis, and pivotal role in the pharmaceutical industry, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound, also known as 4-Amino-2-methoxy-5-nitropyridine, is a light brown solid organic compound.[1] Its distinct molecular architecture, featuring a pyridine ring substituted with methoxy, amino, and nitro groups, provides a unique combination of reactivity and stability, making it a highly versatile intermediate in organic synthesis.[1]
| Property | Value | Reference(s) |
| CAS Number | 127356-38-1 | [1] |
| Molecular Formula | C₆H₇N₃O₃ | [1] |
| Molecular Weight | 169.14 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound: A Representative Pathway
While multiple synthetic routes can be envisaged, a common and efficient pathway to this compound involves a multi-step process starting from readily available precursors. A representative synthesis is outlined below, based on established pyridine chemistry. The process typically involves nitration of a substituted aminopyridine, followed by functional group manipulations.
Experimental Protocol: Methoxylation of 2-chloro-5-nitropyridine
The following protocol is adapted from the synthesis of a structurally similar compound, 2-methoxy-5-nitropyridine, and illustrates a key transformation in the synthesis of the target intermediate.[2]
Materials:
-
2-chloro-5-nitropyridine (0.1 mol, 15.85 g)[2]
-
Sodium methylate (0.12 mol, 6.48 g)[2]
-
Methanol (79.25 g)[2]
-
Ice water
Procedure:
-
To a reaction vessel, add methanol (79.25 g) and 2-chloro-5-nitropyridine (15.85 g) with stirring.[2]
-
Slowly add sodium methylate (6.48 g) to the mixture.[2]
-
Heat the reaction mixture to reflux and maintain for 1 hour.[2]
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.[2]
-
Add ice water to the residue to precipitate the product.[2]
-
Filter the resulting light brown needle-like crystals, wash with ice water, and dry.[2]
| Step | Reactants | Conditions | Yield | Purity (HPLC) |
| Nitration | 2-aminopyridine, mixed acid | 60°C, 12 hours | 91.67% | 98.66% |
| Hydrolysis | 2-amino-5-nitropyridine, 15% HCl, NaNO₂ | <0°C to 6°C | 88.02% | 97.69% |
| Chlorination | 2-hydroxy-5-nitropyridine, POCl₃, DMF | Reflux, 3 hours | 81.22% | 97.63% |
| Methoxylation | 2-chloro-5-nitropyridine, Sodium methylate, Methanol | Reflux, 1 hour | 96.49% | 98.78% |
| Reduction | 2-methoxy-5-nitropyridine, 10% Pd/C, H₂, Methanol | 60°C, 1 hour | 92.55% | 98.93% |
Table adapted from the synthesis of 2-methoxy-5-aminopyridine, demonstrating typical yields and purities for analogous reactions.[2]
Pivotal Role as a Pharmaceutical Intermediate
This compound serves as a crucial building block in the synthesis of complex pharmaceutical molecules, particularly in the realm of kinase inhibitors. Its strategically positioned functional groups allow for sequential and regioselective modifications, which is essential for building the intricate structures of modern drugs.
One of the most notable applications of this intermediate is in the synthesis of pyrrolopyridones, which are core structures in many protein tyrosine kinase inhibitors.[3] These inhibitors are at the forefront of targeted cancer therapies, designed to interfere with specific signaling pathways that drive tumor growth and proliferation.[3]
Case Study: Synthesis of AZD5363 (Capivasertib)
AZD5363 (Capivasertib) is a potent, orally bioavailable inhibitor of the Akt (protein kinase B) signaling pathway, which is a key pathway in promoting cell survival and proliferation in many cancers.[4][5][6] The synthesis of AZD5363 relies on key intermediates to construct its complex heterocyclic core. This compound is a logical precursor to the pyrrolopyrimidine core of AZD5363.
The general synthetic strategy involves the following key transformations:
Chemical Reactivity and Strategic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for certain reactions. More importantly, it can be readily reduced to an amino group. This transformation is fundamental in many synthetic pathways, as it introduces a nucleophilic center that can be used for cyclization or coupling reactions.
-
Amino Group: The primary amino group is a key nucleophile, allowing for acylation, alkylation, and participation in condensation reactions to form heterocyclic rings.
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It can also be cleaved under certain conditions to yield a hydroxyl group if further modification is required.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the pharmaceutical industry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, high-value APIs. Its application in the development of kinase inhibitors like AZD5363 underscores its importance in the creation of targeted therapies that are shaping the future of medicine. For drug development professionals, a thorough understanding of the properties and reactivity of this intermediate is key to unlocking new synthetic possibilities and accelerating the discovery of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. AZD 5363 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 2-Methoxy-5-nitropyridin-4-amine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, and among its myriad of derivatives, 2-methoxy-5-nitropyridin-4-amine and its analogues have emerged as a class of compounds with significant therapeutic potential. This technical guide delves into the synthesis, biological activities, and prospective applications of these derivatives, with a particular focus on their role as kinase inhibitors and anticancer agents. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a quantitative summary of their activity and a visual exploration of the key signaling pathways they modulate. This document aims to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
This compound serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1] Its unique electronic and structural features, conferred by the methoxy, nitro, and amino groups, allow for diverse chemical modifications, making it an attractive starting point for the development of targeted therapies.[1] The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs, and the specific substitutions on this core can be fine-tuned to achieve high potency and selectivity against various biological targets. This guide will explore the burgeoning landscape of this compound derivatives, highlighting their potential to address unmet needs in oncology and other therapeutic areas.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. While a variety of synthetic routes have been explored, a common approach involves the nitration of a substituted aminopyridine precursor, followed by methoxylation and amination.
Representative Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of the core scaffold, adapted from general procedures for similar pyridine derivatives.
Materials:
-
2-Amino-5-nitropyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Ammonia (aqueous solution)
-
Copper(I) oxide (Cu₂O)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Methoxylation: To a solution of 2-amino-5-nitropyridine in methanol, add a solution of sodium methoxide in methanol dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the solvent is removed under reduced pressure.
-
Amination: The crude product from the previous step is dissolved in DMSO. Aqueous ammonia and a catalytic amount of copper(I) oxide are added to the solution. The reaction mixture is heated in a sealed vessel at a specified temperature (e.g., 120 °C) for several hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Note: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for specific derivatives.
Biological Activities and Potential Applications
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with their anticancer and kinase inhibitory properties being the most extensively studied.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of this compound derivatives against various cancer cell lines. Their mechanism of action often involves the induction of cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | HepG-2 (Liver) | 1.17 - 56.18 | [2] |
| Derivative 2 | MCF-7 (Breast) | 1.52 - 77.41 | [2] |
| Compound 10a | HeLa (Cervical) | 0.25 ± 0.05 | [3] |
| Compound 10b | HepG-2 (Liver) | 13.81 | [4] |
| Compound 2a | MCF-7 (Breast) | Not specified | [4] |
| Compound 3a | A549, KB, KBVIN, DU145 | 1.55 - 2.20 | [5] |
Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Table 2: Kinase Inhibitory Activity of Selected Pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 1b | CDK9/cyclin T1 | 0.05 | [6] |
| Compound 1c | CDK9/cyclin T1 | 0.04 | [6] |
| Compound 22d | Aurora-A | 6.3 | [7] |
| Compound 10b | EGFR | 0.161 | [4] |
| Compound 10b | VEGFR-2 | 0.141 | [4] |
| Compound 2a | EGFR | 0.209 | [4] |
| Compound 2a | VEGFR-2 | 0.195 | [4] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare the kinase assay buffer, a solution of the kinase and its substrate in the assay buffer, and serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Initiate Kinase Reaction: Add 10 µL of a solution containing the kinase and substrate to each well. Initiate the reaction by adding 10 µL of ATP solution (the final concentration should be at the Kₘ for ATP).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Mechanism of Action
This compound derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Understanding these pathways is key to elucidating their mechanism of action and for rational drug design.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key stress-activated protein kinase pathway involved in the regulation of apoptosis, inflammation, and cell proliferation. Some anticancer pyridine derivatives have been shown to induce apoptosis through the upregulation of the JNK pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for cancer therapy. Many pyridine-based inhibitors have been developed to target key components of this pathway.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing novel kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their demonstrated activity against key cancer-related targets, such as protein kinases, underscores their therapeutic relevance. Future research in this area should focus on optimizing the potency and selectivity of these derivatives through structure-activity relationship studies, as well as elucidating their detailed mechanisms of action through advanced biochemical and cellular assays. Furthermore, the exploration of their efficacy in in vivo models will be crucial for their translation into clinical candidates. The continued investigation of this versatile chemical scaffold holds great promise for the development of next-generation targeted therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2-Methoxy-5-nitropyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-nitropyridin-4-amine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines theoretical predictions with data from closely related analogs to offer a representative spectroscopic profile.
Molecular Structure and Key Spectroscopic Features
This compound (C₆H₇N₃O₃, Molecular Weight: 169.14 g/mol ) is a substituted pyridine derivative. Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signals: a methoxy group (-OCH₃), a nitro group (-NO₂), an amino group (-NH₂), and the pyridine ring itself. These features are crucial for its chemical reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-6 (Pyridine ring) |
| ~6.5 | s | 1H | H-3 (Pyridine ring) |
| ~7.0 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 (C-OCH₃) |
| ~155 | C-4 (C-NH₂) |
| ~140 | C-6 |
| ~135 | C-5 (C-NO₂) |
| ~100 | C-3 |
| ~55 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized below.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3200 | Medium-Strong | N-H | Symmetric & Asymmetric Stretching |
| 1640-1600 | Medium | N-H | Bending (Scissoring) |
| 1580-1500 | Strong | Aromatic C=C & C=N | Stretching |
| 1550-1490 | Strong | N-O (Nitro group) | Asymmetric Stretching |
| 1350-1300 | Strong | N-O (Nitro group) | Symmetric Stretching |
| 1250-1200 | Strong | C-O (Methoxy) | Asymmetric Stretching |
| 1050-1000 | Medium | C-O (Methoxy) | Symmetric Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular ion) |
| 154 | [M - CH₃]⁺ |
| 139 | [M - NO]⁺ or [M - OCH₃]⁺ |
| 123 | [M - NO₂]⁺ |
| 111 | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using the solid sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Technical Guide: Solubility and Stability of 2-Methoxy-5-nitropyridin-4-amine in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methoxy-5-nitropyridin-4-amine is a key intermediate in the synthesis of various pharmaceuticals.[1] Understanding its solubility and stability in common laboratory solvents is crucial for its effective use in drug development and other chemical syntheses. This technical guide provides a comprehensive overview of the standard methodologies for determining the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established experimental protocols that can be employed to generate this critical information.
Introduction
This compound, also known as 4-amino-2-methoxy-5-nitropyridine, is a versatile building block in medicinal chemistry and agrochemical research.[1] Its chemical structure, featuring a substituted pyridine ring, lends itself to various chemical modifications, making it a valuable precursor for bioactive molecules.[1] The solubility and stability of this compound are fundamental physicochemical properties that influence its handling, formulation, and reaction kinetics. This guide details the standard experimental procedures for assessing these properties.
Solubility Determination
The solubility of a compound in a particular solvent is a critical parameter for its use in solution-based reactions and for the development of liquid formulations. The following protocols describe common methods for determining both kinetic and thermodynamic solubility.
2.1. Experimental Protocols for Solubility Measurement
Two primary methods for solubility determination are the shake-flask method for thermodynamic solubility and methods for assessing kinetic solubility.
Table 1: Experimental Protocols for Solubility Determination
| Parameter | Shake-Flask Method (Thermodynamic Solubility) | Kinetic Solubility Assay |
| Objective | To determine the equilibrium solubility of the compound. | To determine the solubility of a compound from a concentrated stock solution upon dilution in an aqueous buffer. |
| Methodology | 1. Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, DMSO) in a sealed vial.[2] 2. Agitate the mixture at a constant temperature for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[3] 3. Stop agitation and allow any undissolved solid to settle.[3] 4. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.[3] 5. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[2] | 1. Prepare a high-concentration stock solution of the compound in a suitable organic solvent, typically DMSO (e.g., 10 mM).[4] 2. Prepare a calibration curve using the stock solution.[2] 3. Add a small volume of the stock solution to the aqueous test buffer (e.g., PBS, pH 7.4) and mix.[2] 4. Incubate for a defined period (e.g., 1-2 hours) at a constant temperature. 5. Measure the absorbance or peak area of the resulting solution and determine the concentration by comparing it to the calibration curve.[2] |
| Key Considerations | - Ensure sufficient equilibration time. - Maintain constant temperature. - Proper separation of solid and liquid phases is crucial. | - The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically < 1%) to avoid influencing solubility and to prevent toxicity in biological assays.[4] |
Stability Assessment
The chemical stability of this compound in different solvents and conditions (e.g., pH, temperature, light) is critical for its storage and handling. Stability-indicating high-performance liquid chromatography (HPLC) methods are the gold standard for this purpose.
3.1. Experimental Protocol for Stability Assessment using HPLC
A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the parent compound over time.
Table 2: Experimental Protocol for HPLC-Based Stability Study
| Step | Procedure |
| 1. Method Development | Develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from potential impurities and degradation products. Gradient elution is often employed to achieve good separation of compounds with a range of polarities.[5] A UV detector is typically used, as nitroaromatic compounds are chromophoric.[5] |
| 2. Sample Preparation | Prepare solutions of this compound in the common solvents of interest (e.g., water, methanol, ethanol, acetonitrile, DMSO) at a known concentration. |
| 3. Stress Conditions | Subject the prepared solutions to various stress conditions to accelerate degradation. This can include: - pH: Adjust the pH of aqueous solutions (e.g., acidic, neutral, basic). - Temperature: Store solutions at elevated temperatures (e.g., 40°C, 60°C). - Light: Expose solutions to UV or fluorescent light (photostability). |
| 4. Time-Point Analysis | At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample. |
| 5. HPLC Analysis | Analyze the aliquots by the developed stability-indicating HPLC method. Quantify the peak area of the parent compound. |
| 6. Data Analysis | Plot the concentration or peak area of this compound as a function of time for each condition. Determine the degradation rate and, if possible, the half-life of the compound under each condition. |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility and stability of a pharmaceutical intermediate like this compound.
Caption: Workflow for solubility and stability testing.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides researchers, scientists, and drug development professionals with a robust framework of established experimental protocols. By employing the detailed methodologies for thermodynamic and kinetic solubility, alongside stability-indicating HPLC analysis, users can generate the necessary data to effectively utilize this important chemical intermediate in their research and development endeavors. The provided workflow diagram offers a clear visual representation of the logical steps involved in these essential physicochemical characterizations.
References
Navigating the Unseen: A Technical Guide to the Hazards and Safe Handling of 2-Methoxy-5-nitropyridin-4-amine
Disclaimer: This document has been compiled from publicly available safety data for structurally similar compounds due to the absence of a comprehensive Safety Data Sheet (SDS) for 2-Methoxy-5-nitropyridin-4-amine (CAS No. 127356-38-1). The information provided should be used as a guide and is not a substitute for a formal risk assessment. All laboratory work should be conducted by trained professionals in a controlled environment.
Introduction
This compound is a specialized chemical intermediate with applications in pharmaceutical development and agricultural chemistry.[1] Its molecular structure, featuring a substituted pyridine ring, suggests its utility as a building block in the synthesis of more complex molecules. However, the presence of nitro and amine functionalities also indicates potential chemical reactivity and associated hazards. This guide provides a detailed overview of the potential hazards and recommended safety precautions for handling this compound, based on data from analogous chemical structures.
Hazard Identification and Classification
Table 1: GHS Hazard Classification (Inferred from Analogous Compounds)
| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compound) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [2] |
Signal Word: Warning
Potential Health Effects:
Environmental Hazards:
Data on the environmental impact of this compound is not available. However, it is recommended to prevent its release into the environment.[3]
Physical and Chemical Properties
Limited empirical data for this compound is available. The following table summarizes known properties.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 127356-38-1 | [1] |
| Molecular Formula | C₆H₇N₃O₃ | [1] |
| Molecular Weight | 169.14 g/mol | [1] |
| Appearance | Light brown solid | [1] |
Handling and Storage
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][5]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]
Safe Handling Practices
-
Do not breathe dust or fumes.[4]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
-
Store in a dark place under an inert atmosphere.[7]
Experimental Protocols
While specific experimental protocols for handling this compound are not documented in publicly available literature, the following general procedures should be followed.
General Weighing and Dispensing Protocol
-
Preparation: Don all required PPE before entering the designated weighing area. Ensure the chemical fume hood is operational.
-
Container Handling: Carefully retrieve the container of this compound from its storage location.
-
Dispensing: Inside the fume hood, open the container. Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Cleaning: After dispensing, securely close the main container. Clean the spatula and any contaminated surfaces.
-
Transport: Transport the weighed compound in a sealed, secondary container to the reaction setup.
Spill Response Protocol
-
Evacuation: Immediately evacuate the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading.
-
Cleanup: Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Protocol
-
Dispose of waste material in accordance with local, state, and federal regulations.[3]
-
Do not allow the chemical to enter drains or waterways.[3]
Visualizations
The following diagrams illustrate key safety workflows for handling this compound.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 2-Methoxy-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 2-Methoxy-5-nitropyridin-4-amine. This versatile building block is valuable in medicinal chemistry and materials science due to its activated pyridine core, which allows for the introduction of a variety of functional groups.
Introduction
This compound is an electron-deficient heterocyclic compound primed for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group at the 5-position, in conjunction with the inherent electron deficiency of the pyridine ring, activates the 2-position for nucleophilic attack. This activation facilitates the displacement of the methoxy group by a wide range of nucleophiles. The amino group at the 4-position, being an electron-donating group, modulates the reactivity of the ring. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the methoxide leaving group to restore aromaticity.
General Reaction Pathway
The fundamental reaction pathway involves the attack of a nucleophile at the C-2 position of the pyridine ring, leading to the formation of a Meisenheimer intermediate. The negative charge of this intermediate is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the methoxide ion yields the 2-substituted-5-nitropyridin-4-amine product.
Application Notes and Protocols: The Strategic Use of 2-Methoxy-5-nitropyridin-4-amine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Introduction
2-Methoxy-5-nitropyridin-4-amine is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. Its strategic substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing nitro group, and a methoxy group, offers multiple avenues for chemical modification. This allows for the systematic construction of complex molecular architectures designed to target the ATP-binding sites of various protein kinases. The pyridine core itself is a "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bond interactions within kinase active sites.[1]
The primary utility of this compound lies in the sequential functionalization of its reactive sites. The nitro group can be readily reduced to a primary amine, which can then be acylated, sulfonylated, or used as a handle for further scaffold elaboration. The 4-amino group provides another point for derivatization, enabling the exploration of different regions of the kinase active site. This document provides detailed synthetic strategies, experimental protocols, and biological data for the application of this compound and its derivatives in the development of novel kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway.
Target Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[3] Kinase inhibitors targeting key nodes of this pathway, such as PI3K and mTOR, have shown significant promise in preclinical and clinical studies.
Synthetic Strategies and Workflow
The general strategy for utilizing this compound in kinase inhibitor synthesis involves a multi-step approach. A key initial step is often the reduction of the nitro group to an amine, yielding a diaminopyridine derivative. This intermediate can then undergo various functionalization reactions. For instance, one of the amino groups can be selectively protected, allowing for the derivatization of the other. Alternatively, the diaminopyridine can be used to construct fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common scaffolds in kinase inhibitors.[4]
A powerful approach involves the use of a related starting material, 5-bromo-2-methoxypyridin-3-amine, to synthesize potent PI3K/mTOR dual inhibitors.[3] This strategy employs a Suzuki-Miyaura cross-coupling to introduce a substituted pyrimidine core, followed by sulfonamide formation to complete the inhibitor structure. This highlights the versatility of the substituted methoxypyridine scaffold.
Detailed Application Example: Synthesis of PI3K/mTOR Dual Inhibitors
The following protocols are adapted from the synthesis of sulfonamide methoxypyridine derivatives, which are potent PI3K/mTOR dual inhibitors.[3] While the original synthesis starts from 5-bromo-2-methoxypyridin-3-amine, the methodologies for sulfonamide formation and Suzuki coupling are highly relevant and adaptable for derivatives of this compound.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activities of representative sulfonamide methoxypyridine derivatives against PI3Kα and various human cancer cell lines.[3]
| Compound | PI3Kα IC50 (nM) | HCT-116 IC50 (nM) | MCF-7 IC50 (nM) |
| 11b | 0.25 | 30 | 150 |
| 11e | 0.23 | 20 | 140 |
| 22c | 0.22 | 20 | 130 |
| GDC-0941 (Control) | 1.9 | 290 | 330 |
Experimental Protocols
Protocol 1: Sulfonamide Formation
This protocol describes the reaction of an aminopyridine derivative with a sulfonyl chloride to form a sulfonamide.
Materials:
-
5-bromo-2-methoxypyridin-3-amine (or other aminopyridine derivative)
-
2,4-difluorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Water
-
Hexane
Procedure:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine, add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Add water to the residue and stir for 1 hour.
-
Collect the precipitate by filtration, wash with hexane, and dry to yield the desired sulfonamide product.[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of a bromo-pyridyl sulfonamide with a boronic acid ester.
Materials:
-
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (from Protocol 1)
-
Substituted pyrimidine boronic acid pinacol ester
-
PdCl₂(dppf)·DCM
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Under an argon atmosphere, add PdCl₂(dppf)·DCM (0.025 eq) to a mixture of the bromo-pyridyl sulfonamide (1.0 eq), the boronic acid ester (2.3 eq), and K₂CO₃ (1.7 eq) in 1,4-dioxane and water (5:1 v/v).
-
Reflux the reaction mixture for 4 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography (hexane:ethyl acetate gradient) to obtain the final coupled product.[3]
Protocol 3: Nitro Group Reduction
This protocol describes a general method for the reduction of a nitro group on a pyridine ring to a primary amine.
Materials:
-
Nitro-substituted pyridine derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
Procedure:
-
To a solution of the nitro-substituted pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (3.0 eq) and iron powder (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino-pyridine derivative.
Protocol 4: In Vitro PI3Kα Kinase Assay (ADP-Glo™)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against PI3Kα.
Materials:
-
Purified recombinant PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the diluted inhibitor or DMSO (for control).
-
Add the diluted PI3Kα enzyme to each well.
-
Initiate the kinase reaction by adding a substrate/ATP mixture. The final ATP concentration should be at its Km for PI3Kα.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.de [promega.de]
Synthesis of 2-Methoxy-5-aminopyridine: A Detailed Protocol for Drug Discovery and Development
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-methoxy-5-aminopyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with 2-amino-5-nitropyridine and proceeds through a multi-step reaction sequence involving diazotization, hydrolysis, chlorination, methoxylation, and a final reduction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and a visual representation of the synthetic pathway to ensure reproducibility and scalability.
Introduction
2-Methoxy-5-aminopyridine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of biologically active molecules. Its structural motif is present in a range of therapeutic agents. The synthetic route described herein starts from the readily available 2-amino-5-nitropyridine and involves a series of robust chemical transformations. This protocol offers a clear and detailed guide to facilitate the efficient laboratory-scale production of this important intermediate.
Overall Reaction Scheme
The synthesis of 2-methoxy-5-aminopyridine from 2-amino-5-nitropyridine is accomplished via a five-step process:
-
Diazotization and Hydrolysis: 2-amino-5-nitropyridine is converted to a diazonium salt, which is subsequently hydrolyzed to 2-hydroxy-5-nitropyridine.
-
Chlorination: The hydroxyl group of 2-hydroxy-5-nitropyridine is replaced with a chlorine atom to yield 2-chloro-5-nitropyridine.
-
Methoxylation: 2-chloro-5-nitropyridine is treated with sodium methoxide to produce 2-methoxy-5-nitropyridine.
-
Reduction: The nitro group of 2-methoxy-5-nitropyridine is reduced to an amine to afford the final product, 2-methoxy-5-aminopyridine.
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-5-nitropyridine
This step involves the diazotization of 2-amino-5-nitropyridine followed by hydrolysis.
Materials:
-
2-amino-5-nitropyridine (1.0 eq)
-
15% Hydrochloric acid (4 times the mass of 2-amino-5-nitropyridine)
-
20% Sodium nitrite (NaNO₂) aqueous solution (1.3 - 1.6 eq)
-
Ice
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-nitropyridine (e.g., 13.9 g, 0.1 mol) in 15% dilute hydrochloric acid (55.6 g).[1]
-
Cool the solution to below 0°C using an ice bath.
-
Slowly add a 20% aqueous solution of sodium nitrite (e.g., 44.85 g) dropwise, maintaining the temperature below 0°C.[1]
-
After the addition is complete, allow the reaction to stir at 5-6°C for 30-40 minutes.[1]
-
Concentrate the reaction solution under reduced pressure.
-
Cool the concentrated solution to induce precipitation of a light yellow solid.
-
Filter the solid, wash with ice-cold water, and dry to obtain 2-hydroxy-5-nitropyridine.[1]
Step 2: Synthesis of 2-chloro-5-nitropyridine
This procedure outlines the chlorination of 2-hydroxy-5-nitropyridine.
Materials:
-
2-hydroxy-5-nitropyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a reaction vessel, add phosphorus oxychloride (e.g., 61.33 g, 0.4 mol).[1]
-
With stirring, add 2-hydroxy-5-nitropyridine (e.g., 14.01 g, 0.1 mol).[1]
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture and maintain it at reflux for a specified time to ensure complete conversion.
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it over crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-chloro-5-nitropyridine.
Step 3: Synthesis of 2-methoxy-5-nitropyridine
This step describes the nucleophilic substitution of the chloride with a methoxy group.
Materials:
-
2-chloro-5-nitropyridine (1.0 eq)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) (1.2 - 1.4 eq)
-
Ice-cold water
Procedure:
-
In a reaction flask, dissolve 2-chloro-5-nitropyridine (e.g., 15.85 g, 0.1 mol) in methanol (e.g., 79.25 g).[1]
-
With stirring, slowly add sodium methoxide (e.g., 6.48 g, 0.12 mol).[1]
-
Heat the mixture to reflux and maintain for 1-2 hours.[1]
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Add ice-cold water to the residue to precipitate a light brown needle-like crystalline solid.[1]
-
Filter the solid, wash with ice-cold water, and dry to obtain 2-methoxy-5-nitropyridine.[1]
Step 4: Synthesis of 2-methoxy-5-aminopyridine
The final step involves the reduction of the nitro group.
Materials:
-
2-methoxy-5-nitropyridine (1.0 eq)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) (catalyst)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, add 2-methoxy-5-nitropyridine (e.g., 16.82 g, 0.1 mol) and methanol (e.g., 84.1 g).[1]
-
Carefully add 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxy-5-aminopyridine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the intermediate 2-methoxy-5-nitropyridine as described in the cited literature.[1]
| Reactant (2-chloro-5-nitropyridine) | Sodium Methoxide (eq) | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) |
| 0.1 mol | 1.4 | 2 | 95.36 | 96.85 |
| 0.1 mol | 1.3 | 1.5 | 94.33 | 97.12 |
| 0.1 mol | 1.2 | 1 | 96.49 | 98.78 |
Visualization
The following diagrams illustrate the overall synthetic workflow and the detailed chemical reaction pathway.
Caption: Experimental workflow for the synthesis of 2-methoxy-5-aminopyridine.
Caption: Chemical reaction pathway for the synthesis of 2-methoxy-5-aminopyridine.
References
protocol for the nitration of substituted pyridines to yield 2-Methoxy-5-nitropyridin-4-amine precursors
Application Notes and Protocols for the Nitration of Substituted Pyridines
Topic: Protocol for the Nitration of Substituted Pyridines to Yield 2-Methoxy-5-nitropyridin-4-amine Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of pyridine rings is a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. However, the electron-deficient nature of the pyridine nucleus makes electrophilic aromatic substitution, such as nitration, challenging. The presence of electron-donating groups, such as amino and methoxy substituents, can activate the ring and direct the regioselectivity of the nitration.
This document provides a detailed protocol for the nitration of a disubstituted pyridine, specifically targeting the synthesis of precursors to this compound. This compound is a valuable intermediate in the development of various therapeutic agents. The protocol is based on established methodologies for the nitration of activated pyridine systems.
Reaction Principle
The synthesis of this compound precursors can be achieved through the direct nitration of 2-methoxypyridin-4-amine. The amino and methoxy groups are strong activating groups that direct the electrophilic substitution to the positions ortho and para to themselves. In the case of 2-methoxypyridin-4-amine, the C-5 position is ortho to the amino group and para to the methoxy group, making it the most electronically favorable site for nitration.
The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Experimental Protocol: Nitration of 2-Methoxypyridin-4-amine
This protocol details the laboratory-scale synthesis of this compound.
3.1. Materials and Reagents
-
2-Methoxypyridin-4-amine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Deionized Water
3.2. Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-methoxypyridin-4-amine (1.0 eq).
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (4.0 eq) to the flask while maintaining the temperature between 0-10 °C. Stir until the starting material is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of the pyridine in sulfuric acid over 30-60 minutes. Carefully monitor the internal temperature and maintain it below 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the nitration of activated aminopyridine derivatives, which can be considered analogous to the target synthesis.
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | H₂SO₄/HNO₃ | < 15 | 2-4 | Not specified | [1] |
| 2-Aminopyridine | H₂SO₄/HNO₃ | 40-50 | Not specified | ~90 (for 5-nitro) | [2] |
| 4-Chloro-2-aminopyridine | H₂SO₄/HNO₃ | 25-30 | 1 | Not specified |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protocol for the nitration of 2-methoxypyridin-4-amine.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Always add acid to water, never the other way around, during the preparation of solutions and quenching.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Conclusion
This protocol provides a comprehensive guide for the nitration of 2-methoxypyridin-4-amine to produce this compound precursors. The presence of activating groups on the pyridine ring facilitates this transformation under controlled conditions. Adherence to the detailed methodology and safety precautions is essential for a successful and safe synthesis. This intermediate serves as a key building block for the development of novel therapeutic agents.
References
derivatization of the amino group on 2-Methoxy-5-nitropyridin-4-amine for further synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitropyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive primary amino group, along with the electronic influence of the methoxy and nitro substituents, offers a versatile platform for the synthesis of a diverse range of derivatives. This document provides detailed application notes and experimental protocols for the derivatization of the amino group on this compound, enabling its incorporation into further synthetic routes for the development of novel pharmaceutical agents. The protocols outlined below are based on established methodologies for structurally similar aminopyridines and are intended to serve as a comprehensive guide for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₃ |
| Molecular Weight | 169.14 g/mol |
| Appearance | Light brown solid |
| CAS Number | 127356-38-1 |
Derivatization Protocols
The following sections detail experimental procedures for common derivatization reactions of the 4-amino group of this compound.
N-Acylation
N-acylation is a fundamental transformation for the introduction of amide functionalities. The electron-withdrawing nitro group decreases the nucleophilicity of the amino group, potentially requiring forcing conditions or the use of a catalyst.
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-2-methoxy-5-nitropyridin-4-amine.
Quantitative Data (Analogous Reactions):
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl chloride | TEA | DCM | 0 to RT | 6 | 75-90 |
| Benzoyl chloride | Pyridine | THF | 0 to RT | 8 | 80-95 |
| Cyclopropanecarbonyl chloride | TEA | DCM | -10 to RT | 5 | 70-85[1] |
Experimental Workflow: N-Acylation
N-Alkylation
Direct N-alkylation of the amino group can be achieved using alkyl halides. Due to the possibility of over-alkylation, careful control of stoichiometry and reaction conditions is crucial.
Experimental Protocol: Alkylation with an Alkyl Halide
This protocol provides a general method for the mono-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add this compound (1.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
Quantitative Data (Analogous Reactions):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Iodomethane | K₂CO₃ | DMF | 60 | 12 | 60-75 |
| Benzyl bromide | Cs₂CO₃ | MeCN | 80 | 8 | 70-85 |
| Hexyl iodide | Cs₂CO₃ | MeCN | 70 | 16 | ~63[2][3] |
N-Sulfonylation
N-sulfonylation introduces a sulfonamide group, a common pharmacophore, by reacting the amine with a sulfonyl chloride.
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
This protocol provides a general method for the N-sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-sulfonylated compound.
Quantitative Data (Analogous Reactions):
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 to RT | 18 | 80-95 |
| Methanesulfonyl chloride | TEA/DMAP | DCM | 0 to RT | 12 | 75-90 |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 0 to RT | 20 | 80-92 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the derivatization of the amino group on this compound. These methods open avenues for the synthesis of a wide array of novel compounds with potential applications in drug discovery and development. Researchers should note that reaction optimization may be necessary for specific substrates to achieve optimal yields and purity. Standard laboratory safety precautions should be followed when handling all chemicals.
References
Application Notes and Protocols: The Role of 2-Methoxy-5-nitropyridin-4-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitropyridin-4-amine is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of heterocyclic compounds.[1] While it has applications in pharmaceutical development, its role in agricultural chemistry is noteworthy, contributing to the creation of novel pesticides and herbicides aimed at enhancing crop yield and protection.[1] The strategic placement of the methoxy, nitro, and amino groups on the pyridine ring provides multiple reactive sites for chemical modification, making it a valuable building block for the synthesis of complex agrochemical molecules. This document provides an overview of its application, including a detailed, albeit theoretical, synthesis pathway to a potential herbicidal compound, along with experimental protocols and relevant data.
Application in Agrochemical Synthesis: A Theoretical Pathway
While direct synthesis pathways from this compound to a commercially available agrochemical are not extensively documented in publicly available literature, its structural motifs are present in various herbicidal and fungicidal compounds. Based on established chemical reactions of similar pyridine derivatives, a plausible synthetic route to a hypothetical herbicidal compound, N-(2-methoxy-5-nitropyridin-4-yl)acetamide, is proposed. This compound incorporates the core structure of the starting material and possesses functionalities often associated with bioactive molecules in agrochemistry.
The proposed synthesis involves the acetylation of the amino group of this compound. This common transformation is a fundamental step in building more complex molecules and is often used in the derivatization of amines to modulate their biological activity.
Experimental Protocols
The following protocols are based on standard laboratory procedures for analogous chemical transformations and are provided for research and development purposes.
Synthesis of N-(2-methoxy-5-nitropyridin-4-yl)acetamide
Objective: To synthesize a potential herbicidal agent via acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 g of this compound in 20 mL of dichloromethane.
-
To this solution, add 1.5 equivalents of acetic anhydride.
-
Add a catalytic amount of pyridine (approximately 0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate:hexane).
-
Upon completion of the reaction (disappearance of the starting material spot on TLC), quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 20 mL of dichloromethane.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-(2-methoxy-5-nitropyridin-4-yl)acetamide.
Expected Yield and Purity:
While specific quantitative data for this exact reaction is not available in the cited literature, analogous acetylation reactions of aromatic amines typically proceed with high yields, often exceeding 80-90%, with purity greater than 95% after chromatographic purification.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material. Quantitative data for the theoretical product would need to be determined experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C6H7N3O3 | 169.14 | Yellow to orange solid |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the proposed synthesis.
Caption: Experimental workflow for the synthesis of N-(2-methoxy-5-nitropyridin-4-yl)acetamide.
Caption: Reaction scheme for the acetylation of this compound.
Conclusion
This compound serves as a valuable precursor in the synthesis of potential agrochemical compounds. The functional groups present on the pyridine ring allow for a variety of chemical modifications, enabling the generation of diverse molecular libraries for screening and development of new active ingredients. The provided theoretical synthesis and protocols offer a foundation for researchers to explore the derivatization of this compound and to investigate the biological activities of its analogs in the ongoing search for effective and environmentally benign crop protection solutions. Further research is warranted to synthesize and test a broader range of derivatives to fully elucidate the agrochemical potential of this chemical scaffold.
References
Application Note and Protocols for Spectroscopic Analysis of Reaction Intermediates in 2-Methoxy-5-nitropyridin-4-amine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development, as the pyridine scaffold is a prevalent motif in a vast number of pharmaceutical agents. 2-Methoxy-5-nitropyridin-4-amine is a key intermediate in the synthesis of various biologically active compounds. Its synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of transient, and often elusive, reaction intermediates. The direct observation and characterization of these intermediates are crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the quality and purity of the final product.
This application note provides detailed protocols for the synthesis of this compound and the in-situ spectroscopic analysis of its reaction intermediates. The methodologies described herein utilize a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, to provide a comprehensive understanding of the reaction pathway.
Proposed Synthetic Pathway and Key Intermediates
The synthesis of this compound is proposed to proceed via the reaction of 2-chloro-5-nitropyridin-4-amine with sodium methoxide in methanol. This reaction is a classic example of a nucleophilic aromatic substitution on an electron-deficient pyridine ring. The key intermediate in this reaction is a negatively charged species known as a Meisenheimer complex, which is formed by the addition of the methoxide nucleophile to the pyridine ring. The stability of this intermediate is a critical factor in the progression of the reaction.
The proposed reaction scheme is as follows:
-
Starting Material: 2-chloro-5-nitropyridin-4-amine
-
Nucleophile: Methoxide ion (from sodium methoxide)
-
Intermediate: Meisenheimer complex
-
Product: this compound
Data Presentation: Spectroscopic Characterization of Reactants, Intermediates, and Product
The following tables summarize the expected spectroscopic data for the key species in the synthesis of this compound. These values are predictive and may vary based on the specific experimental conditions and instrumentation.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2-chloro-5-nitropyridin-4-amine | 8.15 | s | H-6 |
| 6.80 | s | H-3 | |
| 6.50 | br s | -NH₂ | |
| Meisenheimer Complex | ~6.0-7.0 | d | H-6 |
| ~5.0-6.0 | d | H-3 | |
| ~3.0-3.5 | s | -OCH₃ | |
| ~6.0-6.5 | br s | -NH₂ | |
| This compound | 8.60 | s | H-6 |
| 6.40 | s | H-3 | |
| 3.95 | s | -OCH₃ | |
| 6.70 | br s | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-chloro-5-nitropyridin-4-amine | ~155 | C-2 |
| ~150 | C-4 | |
| ~140 | C-6 | |
| ~135 | C-5 | |
| ~108 | C-3 | |
| Meisenheimer Complex | ~90-100 | C-2 (sp³) |
| ~150 | C-4 | |
| ~130-140 | C-6 | |
| ~120-130 | C-5 | |
| ~100-110 | C-3 | |
| ~50-55 | -OCH₃ | |
| This compound | ~160 | C-2 |
| ~152 | C-4 | |
| ~145 | C-6 | |
| ~138 | C-5 | |
| ~105 | C-3 | |
| ~55 | -OCH₃ |
Table 3: Predicted FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=N), ν(C=C) | ν(NO₂) asymmetric | ν(NO₂) symmetric | ν(C-O) | ν(C-Cl) |
| 2-chloro-5-nitropyridin-4-amine | 3400-3200 | 1650-1550 | ~1530 | ~1350 | - | ~750 |
| Meisenheimer Complex | 3400-3200 | 1600-1500 | ~1500 | ~1300 | ~1050 | - |
| This compound | 3400-3200 | 1640-1540 | ~1520 | ~1340 | ~1250 | - |
Table 4: Predicted UV-Vis Spectroscopic Data (Methanol)
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
| 2-chloro-5-nitropyridin-4-amine | ~280, ~350 | Moderate |
| Meisenheimer Complex | ~450-550 | High |
| This compound | ~270, ~380 | Moderate |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-chloro-5-nitropyridin-4-amine
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-nitropyridin-4-amine (1 equivalent).
-
Add anhydrous methanol to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or in-situ spectroscopy.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: In-situ FT-IR Monitoring of the Reaction
Equipment:
-
FT-IR spectrometer equipped with a probe for in-situ reaction monitoring (e.g., ATR probe).
-
Reaction vessel compatible with the in-situ probe.
Procedure:
-
Set up the reaction as described in Protocol 1 in the specialized reaction vessel.
-
Insert the in-situ FT-IR probe into the reaction mixture, ensuring it is properly immersed.
-
Record a background spectrum of the solvent (anhydrous methanol) before adding the reactants.
-
Initiate the reaction by adding the sodium methoxide solution.
-
Continuously collect FT-IR spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the reaction progress by observing the decrease in the characteristic peaks of the starting material (e.g., ν(C-Cl)) and the increase in the characteristic peaks of the product (e.g., ν(C-O)).
-
Pay close attention to the appearance and subsequent disappearance of transient peaks that may correspond to the Meisenheimer complex.
Protocol 3: Off-line Spectroscopic Analysis of Reaction Aliquots
Procedure:
-
At various time points during the reaction (as determined by in-situ monitoring or a predetermined schedule), carefully withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot with a suitable reagent (e.g., a dilute acid) to stop the reaction.
-
Prepare the quenched aliquot for analysis by the desired spectroscopic technique:
-
NMR Spectroscopy: Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., DMSO-d₆).
-
UV-Vis Spectroscopy: Dilute the aliquot with a suitable solvent (e.g., methanol) to an appropriate concentration.
-
Mass Spectrometry: Dilute the aliquot and introduce it into the mass spectrometer via a suitable ionization source (e.g., ESI).
-
-
Acquire and analyze the spectra to identify and quantify the species present at each time point.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of the reaction intermediates.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Conclusion
The successful synthesis and characterization of this compound rely on a thorough understanding of the underlying reaction mechanism. The protocols and analytical methods outlined in this application note provide a robust framework for researchers to not only synthesize the target compound but also to gain valuable insights into the transient intermediates that govern the reaction pathway. The application of in-situ spectroscopic techniques is particularly powerful for capturing the formation and decay of the Meisenheimer complex, thereby enabling a more controlled and optimized synthetic process. This detailed analytical approach is indispensable for the development of efficient and scalable syntheses of important pharmaceutical intermediates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-nitropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and regioselective approach starts from 2,4-dichloro-5-nitropyridine. The synthesis proceeds via a two-step nucleophilic aromatic substitution (SNAr). First, a selective amination is carried out at the C4 position, followed by methoxylation at the C2 position. The nitro group at the 5-position strongly activates the C4 position for nucleophilic attack.[1][2]
Q2: Why is the amination reaction regioselective for the C4 position?
A2: The high regioselectivity for the C4 position is due to the electronic stabilization of the Meisenheimer intermediate formed during the reaction. When a nucleophile attacks the C4 position (ortho to the nitro group), the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization, lowering the activation energy for the C4-attack pathway compared to the C2-attack pathway (meta to the nitro group).[2]
Q3: I am observing low yields in the first step (amination). What are the potential causes?
A3: Low yields in the amination of 2,4-dichloro-5-nitropyridine can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting material.[3]
-
Poor nucleophilicity of the amine: Sterically hindered or electron-poor amines may react sluggishly.
-
Suboptimal base: The choice and amount of base are critical for deprotonating the amine and neutralizing the HCl generated. Triethylamine is a common choice.[3]
-
Side reactions: At higher temperatures, diarylation or other side reactions can occur.
Q4: My methoxylation step is not proceeding to completion. What should I check?
A4: For an incomplete methoxylation step, consider the following:
-
Purity of sodium methoxide: Sodium methoxide is hygroscopic and can degrade over time. Using a fresh, dry batch is essential.
-
Anhydrous conditions: The presence of water can consume the sodium methoxide and hinder the reaction. Ensure that the methanol and all glassware are thoroughly dried.
-
Insufficient sodium methoxide: An excess of sodium methoxide is typically used to drive the reaction to completion.
-
Reaction temperature: The reaction is often carried out at reflux in methanol to ensure a sufficient reaction rate.[4]
Q5: What are common impurities I might encounter in the final product?
A5: Common impurities could include unreacted starting materials (2-chloro-5-nitropyridin-4-amine), the isomeric product (4-chloro-2-methoxy-5-nitropyridine) if the regioselectivity of the first step was not perfect, or di-substituted byproducts. Purification by column chromatography is usually effective in removing these impurities.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in C4-amination | Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC until the starting material is consumed. |
| Poor quality of amine or base | Use freshly opened or purified amine and base. | |
| Suboptimal solvent | Ensure the use of an anhydrous aprotic solvent like acetonitrile or DMF. | |
| Formation of di-aminated byproduct | Use a controlled stoichiometry of the amine (close to 1 equivalent). | |
| Low yield in C2-methoxylation | Inactive sodium methoxide | Use a fresh, dry batch of sodium methoxide. |
| Presence of water | Use anhydrous methanol and ensure all glassware is dry. | |
| Insufficient heating | Ensure the reaction is maintained at reflux temperature. | |
| Incomplete reaction | Increase the molar excess of sodium methoxide and/or the reaction time. | |
| Product contains starting material | Incomplete reaction in either step | Refer to the solutions for low yield above. Optimize reaction conditions to drive the reaction to completion. |
| Product is a mixture of isomers | Lack of regioselectivity in the amination step | While C4 amination is strongly favored, ensure the reaction is run at the recommended temperature (often room temperature) to maximize selectivity.[2] |
| Difficulty in product purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Step 1: Synthesis of 2-chloro-5-nitropyridin-4-amine
This protocol is a general representation and may require optimization.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile.
-
Amine Solution: In a separate flask, prepare a solution of aqueous ammonia (e.g., 28% solution, 1.1-1.5 eq) in a suitable solvent like dioxane.
-
Reaction: Slowly add the ammonia solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Heating and Monitoring: Heat the reaction mixture (e.g., to 100°C) and stir for several hours.[2] Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-5-nitropyridine | [2] |
| Reagent | Aqueous Ammonia (NH₃) | [2] |
| Solvent | Dioxane | [2] |
| Temperature | 100 °C | [2] |
| Reaction Time | 4 h | [2] |
| Typical Yield | ~95% | [2] |
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound and may require optimization.[4]
Methodology:
-
Sodium Methoxide Preparation: To a stirred solution of absolute methanol in a round-bottom flask at 0°C, carefully add sodium metal in small portions to generate sodium methoxide in situ.
-
Reactant Addition: To this solution, add 2-chloro-5-nitropyridin-4-amine (1.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Stir for several hours and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Extraction and Purification: To the residue, add water and adjust the pH to ~6 with concentrated HCl. Extract the aqueous mixture with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.
| Parameter | Value | Reference (adapted) |
| Starting Material | 2-chloro-5-nitropyridin-4-amine | - |
| Reagent | Sodium methoxide (from sodium in methanol) | [4] |
| Solvent | Absolute Methanol | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 2-4 h (monitor by TLC) | [4] |
| Typical Yield | High (expected) | - |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for the Methoxylation of Nitropyridines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the methoxylation of nitropyridines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the methoxylation of nitropyridines?
The methoxylation of nitropyridines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process involving an addition-elimination sequence. First, the methoxide nucleophile attacks the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3] In the second step, the leaving group (commonly a halide) is eliminated, which restores the aromaticity of the ring and yields the final methoxylated product.[3]
Q2: Why is a nitro group necessary on the pyridine ring for this reaction to be efficient?
The nitro group (—NO₂) is a powerful electron-withdrawing group. Its presence is crucial because it deactivates the aromatic ring, making it electron-poor and thus highly susceptible to attack by nucleophiles like the methoxide ion.[1][2] This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, thereby stabilizing the intermediate.[3][4]
Q3: Where does the methoxy group typically add on the nitropyridine ring?
Nucleophilic aromatic substitution on pyridines is highly regioselective, occurring preferentially at the positions ortho and para to the ring nitrogen (C2 and C4).[4] The presence of a nitro group further directs the substitution. For a successful SNAr reaction, the leaving group should be at a position activated by the nitro group (i.e., ortho or para to it). The methoxide will then replace the leaving group at that specific position. For instance, in 2-chloro-5-nitropyridine, the methoxide will attack the C2 position, displacing the chloride.
Q4: What is the best source of methoxide and what are the key handling precautions?
The most common reagent is sodium methoxide (CH₃ONa) . It is commercially available as a solid or as a solution in methanol.[5][6] It can also be prepared in the lab by carefully adding metallic sodium to anhydrous methanol; this reaction is highly exothermic and produces flammable hydrogen gas, so it must be performed with caution, typically in an ice bath and under an inert atmosphere.[5][7]
Key Precautions:
-
Moisture Sensitivity: Sodium methoxide reacts with water to form methanol and sodium hydroxide, which can introduce unwanted side reactions.[5][7] All reagents and glassware must be thoroughly dried.
-
Air Sensitivity: The solid can absorb carbon dioxide from the air, reducing its basicity.[5] It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Variable Quality: Commercial batches can have variable levels of degradation, which may be a source of irreproducibility in reactions.[5]
-
Safety: Sodium methoxide is a caustic base.[5] Appropriate personal protective equipment (gloves, safety glasses) must be worn.
Q5: How does the choice of solvent impact the methoxylation reaction?
The solvent plays a critical role in the SNAr reaction.
-
Methanol: Often used as it is the parent alcohol of the nucleophile and can be used to prepare the sodium methoxide solution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent for SNAr reactions. They effectively solvate the sodium cation but do not strongly solvate the methoxide anion, leaving it more "naked" and nucleophilic. Sodium methoxide is a significantly stronger base in DMSO, which can accelerate the reaction.[5]
-
Protic Solvents (other than methanol): Water or other alcohols can compete with the methoxide as nucleophiles or react with the base, and should generally be avoided unless part of a specific protocol.
Section 2: Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has stalled or is giving a very low yield. What are the common causes?
A: Low yield is a frequent issue that can be traced to several factors. Systematically check the following:
-
Reagent Quality: The primary suspect is often the sodium methoxide. If it is old or has been improperly handled, it may be contaminated with sodium hydroxide or degraded by atmospheric CO₂.[5] Use a fresh bottle or a freshly prepared solution for best results.
-
Anhydrous Conditions: The presence of water will consume the sodium methoxide and can lead to side products. Ensure all solvents are anhydrous and the reaction is run under a dry, inert atmosphere.
-
Reaction Temperature: SNAr reactions often require heating to overcome the activation energy associated with disrupting the ring's aromaticity.[8] If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 50-80 °C or reflux) while monitoring by TLC or LC-MS.[1]
-
Insufficient Base: Ensure at least a stoichiometric amount of sodium methoxide is used. A slight excess (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion.
-
Leaving Group Ability: For SNAr reactions, the rate-determining step is the nucleophilic attack. Reactivity is often F > Cl > Br > I.[3] The high electronegativity of fluorine strongly activates the carbon for attack, even though the C-F bond is strong. If you are using a less reactive leaving group like bromo or iodo, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Problem 2: Formation of Unidentified Side Products
Q: My reaction is producing significant side products. What are they likely to be?
A: The formation of side products often points to issues with moisture or reaction conditions.
-
Hydroxylated Byproducts: If water is present in the reaction, sodium hydroxide will be formed, which can act as a competing nucleophile, leading to the formation of hydroxypyridine derivatives.
-
Starting Material Degradation: Overly harsh conditions (very high temperatures for extended periods) can lead to the degradation of the starting nitropyridine or the product.
-
Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures in the presence of a strong base, leading to impurities.
Problem 3: Inconsistent Results Between Batches
Q: Why am I getting different results when I repeat the experiment?
A: Irreproducibility is a frustrating problem often linked to subtle variations in reagents and conditions.
-
Sodium Methoxide Potency: As noted, the quality of sodium methoxide can vary between commercial batches, leading to inconsistent outcomes.[5] Titrating the base before use can help standardize the reaction.
-
Atmospheric Contamination: The degree of exposure to air and moisture can vary each time the reaction is set up, especially on humid days. A robust inert atmosphere technique is critical for consistency.
-
Precise Temperature Control: Ensure the internal reaction temperature is consistent between runs. Use an oil bath with a temperature controller rather than a heating mantle for better regulation.
Section 3: Data Presentation
Optimizing a reaction requires careful control of variables. The tables below summarize how different parameters can influence the outcome of the methoxylation of a model substrate, 2-chloro-5-nitropyridine.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 65 (reflux) | 4 | 75 |
| 2 | Ethanol | 78 (reflux) | 4 | 68 |
| 3 | THF | 66 (reflux) | 6 | 45 |
| 4 | DMF | 70 | 2 | 92 |
| 5 | DMSO | 70 | 2 | 95 |
| Data is illustrative and based on general principles of SNAr reactions. |
Table 2: Optimization of Reaction Temperature in Methanol
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 25 | 12 | 15 |
| 2 | 40 | 8 | 55 |
| 3 | 65 (reflux) | 4 | >98 |
| Data is illustrative for the methoxylation of 2-chloro-5-nitropyridine. |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for the Methoxylation of 2-Chloro-5-Nitropyridine
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-chloro-5-nitropyridine
-
Sodium methoxide (solid or 25% solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add 2-chloro-5-nitropyridine (1.0 equiv.). Dissolve it in anhydrous methanol (to achieve a concentration of approx. 0.2-0.5 M).
-
Addition of Base: Carefully add sodium methoxide (1.1 equiv.). If using solid NaOMe, add it portion-wise as the dissolution can be exothermic. If using a solution, add it via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material has been consumed (typically 2-4 hours).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of ice water.
-
If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry.
-
If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
-
Purification:
Section 5: Visual Guides
The following diagrams illustrate key workflows and concepts for the methoxylation process.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
common side reactions and byproducts in the synthesis of 2-Methoxy-5-nitropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-nitropyridin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. A common synthetic route involves the methoxylation of a 2-chloro precursor.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected, or I obtained no product at all. What are the possible causes and solutions?
A: Low or no yield can stem from several factors related to reagents, reaction conditions, and the starting material.
-
Poor Quality of Sodium Methoxide: Sodium methoxide is highly sensitive to moisture and can decompose, leading to reduced activity.
-
Solution: Use freshly opened, anhydrous sodium methoxide. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Temperature: The reaction temperature may be too low for the nucleophilic substitution to occur efficiently.
-
Solution: While room temperature is often cited, gentle heating (e.g., to 40-60 °C) can facilitate the reaction. However, be cautious as higher temperatures can also promote side reactions.
-
-
Issues with the Starting Material: The precursor, 2-chloro-5-nitropyridin-4-amine, may be impure or degraded.
-
Solution: Verify the purity of the starting material by analytical methods such as NMR or melting point determination.
-
Issue 2: Presence of Multiple Impurities in the Final Product
Q: My final product shows multiple spots on TLC or several peaks in the HPLC analysis. What are the likely impurities and how can I remove them?
A: The presence of multiple impurities is a common issue and can often be attributed to side reactions or unreacted starting materials.
| Potential Impurity | Likely Cause | Identification (vs. Product) | Removal Method |
| Unreacted 2-chloro-5-nitropyridin-4-amine | Incomplete reaction; insufficient sodium methoxide. | Different Rf value on TLC. | Recrystallization (e.g., from ethanol, methanol, or ethyl acetate/hexane mixtures). |
| Isomeric Byproducts (e.g., 4-methoxy-5-nitropyridin-2-amine) | If starting from a di-chloro precursor in an earlier step, incomplete regioselectivity can lead to isomeric impurities. | Can be difficult to distinguish by TLC alone; may require HPLC or NMR. | Column chromatography is often the most effective method. |
| Over-methylation Products | Reaction with trace amounts of methylating agents other than methoxide, or reaction at the amine group (less likely under these conditions). | Higher molecular weight peaks in mass spectrometry. | Column chromatography or recrystallization. |
| Decomposition Products | Exposure to high temperatures or harsh acidic/basic conditions during workup. | Often colored impurities. | Recrystallization with charcoal treatment can sometimes remove colored impurities. |
Issue 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating a pure solid product from the reaction mixture. What are some effective work-up and purification strategies?
A: Proper work-up and purification are critical for obtaining pure this compound.
-
Initial Work-up: After the reaction is complete, the excess sodium methoxide should be neutralized. A common procedure involves pouring the reaction mixture into cold water to precipitate the crude product.
-
Filtration and Washing: The precipitated solid should be collected by filtration and washed with cold water to remove inorganic salts and residual solvent.
-
Recrystallization: This is a powerful technique for purifying the crude product.
-
Solvent Selection: Ethanol, methanol, or a mixture of ethyl acetate and hexane are often suitable solvents for recrystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature.
-
-
Column Chromatography: If recrystallization is insufficient to remove all impurities, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be used for elution.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A representative protocol starting from 2-chloro-5-nitropyridin-4-amine is as follows:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-nitropyridin-4-amine in anhydrous methanol.
-
Reagent Addition: To this solution, add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of sodium methoxide.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a specified period (e.g., 2-6 hours), monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product and purify by recrystallization or column chromatography.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium methoxide is corrosive and reacts violently with water. Handle it with care under anhydrous conditions.
-
The chlorinated pyridine precursor is a hazardous substance. Avoid inhalation and skin contact.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (1H and 13C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
HPLC: To assess the purity of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Visualizations
Caption: Main synthetic route to this compound.
Caption: Potential side reactions and byproduct formation.
Technical Support Center: Purification of Methoxy-Nitropyridine Derivatives
Welcome to the technical support center for the purification of methoxy-nitropyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of methoxy-nitropyridine derivatives, presented in a question-and-answer format.
Issue 1: Low Purity of the Final Product
Question: After purification by column chromatography, my methoxy-nitropyridine derivative is still showing significant impurities by TLC and HPLC analysis. What are the likely causes and how can I improve the purity?
Answer: Low purity after column chromatography can stem from several factors. The most common issues include the presence of isomeric impurities, co-elution with byproducts of similar polarity, and potential on-column degradation.
Possible Causes and Solutions:
-
Isomeric Impurities: Isomers of methoxy-nitropyridines can be particularly challenging to separate due to their similar polarities.
-
Closely Eluting Byproducts: Side-products from the synthesis, such as over-methylated or hydrolyzed compounds, may have polarities very close to the desired product.
-
On-Column Degradation: Some methoxy-nitropyridine derivatives may be sensitive to the acidic nature of silica gel.
-
Solution: To mitigate this, you can add a small amount of a basic modifier, like triethylamine (~0.1%), to the eluent.[5] Alternatively, using a more neutral stationary phase like alumina can prevent degradation.
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Solution: As a general rule, the amount of adsorbent should be 20-50 times the weight of the crude sample. For difficult separations, a higher ratio is recommended.[6]
-
Issue 2: Product "Oils Out" During Recrystallization
Question: I'm trying to recrystallize my methoxy-nitropyridine derivative, but it's forming an oil instead of crystals. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and, upon cooling, separates as a liquid rather than crystallizing. This is often due to the cooling process being too rapid or the presence of impurities that depress the melting point.
Possible Causes and Solutions:
-
Rapid Cooling: If the solution is cooled too quickly, the molecules don't have enough time to orient themselves into a crystal lattice.
-
High Impurity Levels: Significant amounts of impurities can lower the melting point of your compound, causing it to "oil out."
-
Solution: Try to pre-purify the crude product using a quick filtration through a small plug of silica or by performing an acid-base extraction to remove major impurities before recrystallization.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at lower temperatures, or the boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point. If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[9]
-
Issue 3: Persistent Yellow or Green Color in the Purified Product
Question: My purified methoxy-nitropyridine derivative remains a yellow to green powder. Is this normal, and if not, how can I decolorize it?
Answer: While many methoxy-nitropyridine derivatives are inherently colored (typically light yellow), a darker yellow or green hue can indicate the presence of colored impurities.[4]
Possible Causes and Solutions:
-
Highly Conjugated Impurities: These impurities can be intensely colored and difficult to remove.
-
Solution: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
-
Product Degradation: The compound may be unstable under certain conditions, leading to the formation of colored degradation products.
-
Solution: Ensure that purification steps are carried out at appropriate temperatures and avoid prolonged exposure to harsh acidic or basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of methoxy-nitropyridine derivatives?
A1: Common impurities often depend on the synthetic route but typically include:
-
Unreacted Starting Materials: For instance, in the methoxylation of a chloro-nitropyridine, the starting chloro-derivative may remain.
-
Isomeric Products: Nitration of methoxypyridines can sometimes lead to a mixture of isomers that are difficult to separate.
-
Side-Products: These can include products from over-methylation (e.g., methylation of an amino group if present) or hydrolysis of the methoxy group if water is present in the reaction.[4]
Q2: Which purification technique is generally better for methoxy-nitropyridine derivatives: recrystallization or column chromatography?
A2: The choice between recrystallization and column chromatography depends on the nature of the crude product and the impurities.
-
Recrystallization is often more cost-effective and can yield very pure crystalline solids, especially on a larger scale.[10] However, it is only suitable for solid compounds and can sometimes result in lower yields.
-
Column chromatography is more versatile and can be used to purify oils as well as solids. It is often better for separating compounds with very similar properties, such as isomers, but can be more time-consuming and require larger volumes of solvent.[10] In many cases, a combination of both techniques provides the best results: an initial purification by column chromatography followed by a final polishing step of recrystallization.
Q3: My methoxy-nitropyridine derivative is basic. How does this affect its purification by silica gel chromatography?
A3: The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause significant peak tailing in column chromatography, leading to poor separation. To counteract this, a small amount of a base like triethylamine or pyridine (e.g., 0.1-1%) is often added to the mobile phase to saturate the acidic sites on the silica gel.[5]
Q4: Can I use acid-base extraction to purify my methoxy-nitropyridine derivative?
A4: Yes, acid-base extraction can be a very effective initial purification step. Since the pyridine nitrogen is basic, it can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows you to wash the organic layer containing your crude product with an acidic aqueous solution to remove basic impurities. Conversely, if your desired product is the methoxy-nitropyridine, you can extract it into the aqueous acidic layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[11][12]
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Methoxy-Nitropyridine Derivative
| Purification Method | Initial Purity | Final Purity | Typical Yield | Notes |
| Acid-Base Extraction | 75% | 85-90% | >90% | Effective for removing bulk acidic or basic impurities.[13] |
| Flash Chromatography | 85% | 95-98% | 70-85% | Good for separating isomers and similarly polar impurities.[13] |
| Recrystallization | 95% | >99% | 60-80% | Excellent for achieving high purity of solid compounds.[13] |
| Preparative HPLC | 98% | >99.5% | 50-70% | Best for obtaining very high purity, but less scalable.[13] |
Note: Purity and yield values are illustrative and can vary significantly based on the specific derivative and the nature of the impurities.
Table 2: Common TLC Solvent Systems for Methoxy-Nitropyridine Derivatives
| Polarity of Derivative | Recommended Solvent System (v/v) | Typical Rf Range |
| Low to Medium | 10-30% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| Medium to High | 40-60% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| High | 5-10% Methanol in Dichloromethane | 0.2 - 0.5 |
The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4.[14]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of a methoxy-nitropyridine derivative using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.[14]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[15]
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Collect the eluate in a series of fractions.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methoxy-nitropyridine derivative.[10]
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid methoxy-nitropyridine derivative by recrystallization from a single solvent.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent should show low solubility.
-
Heat the mixture to the solvent's boiling point. The compound should be completely soluble.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.[16] Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with hexane or water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to a boil while stirring.
-
Continue adding small portions of the hot solvent until the solid is just dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.[17]
-
Protocol 3: Purification by Acid-Base Extraction
This protocol describes the removal of basic impurities from a crude methoxy-nitropyridine derivative.
-
Dissolution:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.[12]
-
-
Separation:
-
Drain the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate).
-
Repeat the extraction with fresh aqueous acid two more times to ensure complete removal of basic impurities.
-
-
Washing and Drying:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Isolation:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
-
Visualizations
Caption: A general workflow for the purification of methoxy-nitropyridine derivatives.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Caption: Principle of acid-base extraction for purifying methoxy-nitropyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. quora.com [quora.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
preventing over-nitration in the synthesis of nitropyridine intermediates
Technical Support Center: Synthesis of Nitropyridine Intermediates
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of nitropyridine intermediates, with a primary focus on preventing over-nitration.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine often result in low yields and a mixture of products?
The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution, such as nitration.[1] Consequently, harsh reaction conditions, like the use of fuming nitric acid at high temperatures, are typically required.[1] These aggressive conditions can lead to the formation of undesired side products and contribute to lower overall yields of the desired nitropyridine.[1] The primary product of direct nitration is generally 3-nitropyridine, as the positions ortho (2- and 6-) and para (4-) to the nitrogen are significantly deactivated.[1]
Q2: I am observing a significant amount of dinitrated byproducts. How can I control the reaction to favor mono-nitration?
Over-nitration, which leads to the formation of dinitropyridine derivatives, is a common challenge, especially when dealing with substituted pyridines that may be more activated.[1] To enhance the selectivity for mono-nitration, the following strategies are recommended:
-
Control of Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of the second nitration. It is crucial to maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction period.[1][2]
-
Stoichiometry of Nitrating Agent: Employing a minimal excess of the nitrating agent is critical. A large excess dramatically increases the probability of multiple nitrations.[1][2]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise or in small portions helps maintain a low concentration of the active nitrating species at any given moment, thereby favoring the formation of the mono-nitrated product.[1]
-
Reaction Time: Careful monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to stop the reaction when the concentration of the desired mono-nitrated product is at its maximum, and before significant dinitration occurs.[1]
Q3: Are there alternative methods to direct nitration for synthesizing specific nitropyridine isomers and minimizing over-nitration?
Yes, several alternative strategies can provide better control over regioselectivity and reduce the incidence of over-nitration:
-
Nitration of Pyridine-N-Oxide: This is a widely employed method for synthesizing 4-nitropyridine. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropyridine-N-oxide can subsequently be deoxygenated to yield 4-nitropyridine.[1][3]
-
Use of Milder Nitrating Agents: Alternative nitrating agents, such as dinitrogen pentoxide (N₂O₅) or nitronium salts like NO₂BF₄, can offer more controlled nitration compared to the highly aggressive nitric acid/sulfuric acid mixture.[1][4]
-
Dearomatization-Rearomatization Strategy: This modern approach involves the temporary dearomatization of the pyridine ring, followed by a regioselective nitration and subsequent rearomatization. This can provide access to specific isomers that are challenging to obtain through direct nitration.[5][6]
Q4: How do existing substituents on the pyridine ring affect nitration and the risk of over-nitration?
Substituents on the pyridine ring play a crucial role in directing the position of nitration and influencing the ring's reactivity.[1]
-
Electron-Donating Groups (e.g., alkyl, amino): These groups activate the ring, making nitration easier but also increasing the risk of over-nitration. They direct the incoming nitro group to specific positions based on their electronic and steric effects.[1]
-
Electron-Withdrawing Groups (e.g., halogens, nitro groups): These groups further deactivate the ring, making subsequent nitrations more difficult.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during pyridine nitration.
Problem: Excessive Over-Nitration (Dinitration)
Caption: Troubleshooting workflow for excessive over-nitration.
Problem: Low or No Yield of Nitrated Product
Caption: Troubleshooting workflow for low or no product yield.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the nitration of pyridine derivatives, highlighting parameters to control for mono-nitration.
| Parameter | Direct Nitration (Unsubstituted Pyridine) | Nitration of Pyridine-N-Oxide | Controlled Mono-nitration |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Conc. H₂SO₄ | HNO₃ / H₂SO₄ or Milder Agents |
| Temperature | High (e.g., >100°C) | 60°C to 130°C[1] | Low (e.g., 0°C to RT)[1] |
| Stoichiometry (Nitrating Agent) | Large Excess | Stoichiometric to slight excess | Minimal Excess (1.05-1.1 eq.)[1] |
| Typical Product | 3-Nitropyridine | 4-Nitropyridine-N-Oxide | Desired Mono-nitro Isomer |
| Reported Yield | Low (~6-22%)[5] | High (Can be >80%)[3] | Substrate Dependent |
Experimental Protocols
Protocol 1: General Method for Controlled Mono-nitration of a Pyridine Derivative
This protocol outlines general principles for minimizing over-nitration in direct nitration reactions.
Methodology:
-
Cooling: Cool the pyridine substrate, dissolved in a suitable solvent if necessary, in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).[1]
-
Preparation of Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.[1]
-
Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to prevent localized heating and high concentrations of the nitrating agent.[1]
-
Temperature Control: Carefully monitor the internal temperature of the reaction and adjust the addition rate and external cooling to maintain the desired temperature.[1]
-
Reaction Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.[1]
-
Work-up: Once the reaction has reached the optimal point (maximum mono-nitrated product), quench the reaction by carefully pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., saturated sodium carbonate solution) to a pH of 7-8. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Nitropyridine-N-Oxide
This protocol is adapted from established procedures for the nitration of pyridine-N-oxide.[1]
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.[1]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.[1]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature may initially drop.[1]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for approximately 3 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.[1]
-
Neutralization and Precipitation: Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause a yellow solid to precipitate.[1]
-
Isolation and Purification: Collect the solid by filtration. The product can be extracted from the solid using acetone, and the solvent evaporated to obtain the crude product. Further purification can be achieved by recrystallization from acetone if necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for scaling up the synthesis of 2-Methoxy-5-nitropyridin-4-amine
Disclaimer: While this guide provides detailed strategies for the synthesis of pyridin-4-amine derivatives, it is important to note that publicly available, detailed scale-up procedures for 2-Methoxy-5-nitropyridin-4-amine are limited. The following protocols and troubleshooting advice are based on established synthetic routes for closely related isomers, primarily 2-Methoxy-5-nitropyridine and its derivatives. These methodologies are intended to serve as a foundational resource for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the 2-methoxy-5-nitropyridine scaffold?
A1: Two primary routes are commonly employed:
-
Route A: Starting from 2-aminopyridine, which involves nitration, diazotization/hydrolysis, chlorination, and finally methoxylation.[1]
-
Route B: Starting from 2-hydroxypyridine, involving nitration, chlorination, and subsequent methoxylation.
Q2: I am seeing low yields during the nitration of my pyridine starting material. What are the potential causes and solutions?
A2: Low yields in nitration reactions of pyridines are often due to a few common issues:
-
Insufficiently strong nitrating conditions: Pyridine is an electron-deficient ring system, making electrophilic aromatic substitution challenging. The use of a potent nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid, is typically required.
-
Side reactions: Over-nitration or oxidation of the starting material can occur if the reaction temperature is not carefully controlled. It is crucial to maintain the recommended temperature range during the addition of the nitrating agent and throughout the reaction.
-
Isomer formation: The directing effects of the substituents on the pyridine ring can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.[2] Careful optimization of reaction conditions (temperature, reaction time, and the ratio of acids) can help to improve regioselectivity.
Q3: During the methoxylation of 2-chloro-5-nitropyridine with sodium methoxide, I am observing incomplete conversion. How can I drive the reaction to completion?
A3: Incomplete methoxylation can be addressed by:
-
Ensuring anhydrous conditions: Sodium methoxide is highly reactive with water. The presence of moisture in the methanol solvent or on the glassware will consume the reagent and reduce its effectiveness. Using freshly dried methanol and flame-dried glassware is recommended.
-
Optimizing reagent stoichiometry: An excess of sodium methoxide (typically 1.2-1.4 equivalents) is often used to ensure complete conversion of the starting material.[1]
-
Increasing reaction temperature and time: The reaction is often carried out at reflux temperature.[1] If the reaction is still sluggish, extending the reaction time may be necessary. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time.
Q4: What are the key safety precautions to consider when working with the reagents involved in this synthesis?
A4: Several reagents used in this synthesis are hazardous and require careful handling:
-
Concentrated acids (Nitric and Sulfuric): These are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood and add reagents slowly to control the reaction temperature.
-
Phosphorus oxychloride (POCl₃): This is a corrosive and toxic liquid that reacts violently with water. Handle it in a fume hood and use appropriate PPE.
-
Sodium methoxide: This is a corrosive and flammable solid. It reacts with moisture in the air. Handle it in a dry atmosphere (e.g., under nitrogen or in a glovebox) and avoid contact with skin.
Troubleshooting Guides
Problem: Low Yield in the Chlorination of 2-hydroxy-5-nitropyridine
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient amount of chlorinating agent (e.g., POCl₃). | Increase the molar ratio of the chlorinating agent to the substrate.[3] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation.[3] | |
| Formation of dark, tarry byproducts | Reaction temperature is too high, leading to decomposition. | Maintain the recommended reaction temperature and ensure efficient stirring. |
| Presence of impurities in the starting material. | Purify the 2-hydroxy-5-nitropyridine before the chlorination step. |
Problem: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Oily product that does not crystallize | Presence of solvent residues or impurities. | Use a rotary evaporator to remove residual solvent completely. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Multiple spots on TLC after column chromatography | Co-elution of isomers or closely related impurities. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina). |
| Product is unstable on silica gel. | Use a neutral or deactivated silica gel for chromatography. Alternatively, consider purification by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine
This procedure is adapted from a common method for the chlorination of hydroxypyridines.[3][4]
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-hydroxy-5-nitropyridine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask in a fume hood.
-
Slowly add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 100-105 °C and stir for 5 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a 40% aqueous sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-nitropyridine.
Protocol 2: Synthesis of 2-Methoxy-5-nitropyridine
This protocol is based on the methoxylation of 2-chloro-5-nitropyridine.[1]
-
In a dry round-bottom flask, add anhydrous methanol (5 parts by mass relative to the starting material).
-
Under an inert atmosphere (e.g., nitrogen), slowly add sodium methoxide (1.2-1.4 eq).
-
Once the sodium methoxide has dissolved, add 2-chloro-5-nitropyridine (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-methoxy-5-nitropyridine.
Proposed Protocol 3: Amination of a Suitable Precursor to this compound
A potential route to the target compound could involve the amination of a precursor such as 2-methoxy-4-chloro-5-nitropyridine. This is a hypothetical protocol based on common amination reactions.
-
In a sealed tube, dissolve 2-methoxy-4-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Add a source of ammonia, such as a solution of ammonia in ethanol or ammonium hydroxide.
-
Heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, and partition between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Typical Yield | Reported Purity (HPLC/GC) | Reference |
| Hydrolysis of 2-amino-5-nitropyridine | 2-amino-5-nitropyridine | 2-hydroxy-5-nitropyridine | 87-88% | 97-98% | [1] |
| Chlorination | 2-hydroxy-5-nitropyridine | 2-chloro-5-nitropyridine | ~95% | >99% | [3] |
| Methoxylation | 2-chloro-5-nitropyridine | 2-methoxy-5-nitropyridine | ~96% | ~98% | [1] |
Visualizations
References
- 1. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
Resolving Peak Tailing in HPLC Analysis of Pyridine Compounds: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and may obscure the detection of low-level impurities.[1] This can compromise the accuracy, reliability, and reproducibility of analytical results.[1]
Q2: What are the primary causes of peak tailing when analyzing pyridine compounds?
A2: Pyridine and its derivatives are basic compounds. The primary cause of peak tailing for such compounds in reversed-phase HPLC is secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These interactions are a different retention mechanism from the intended hydrophobic interaction, leading to the observed peak asymmetry.[1] Other contributing factors can include:
-
Trace metal contamination in the silica packing material, which can increase the acidity of silanol groups.[1]
-
Mobile phase pH being close to the pKa of the pyridine compound.[4]
-
Column overload , where too much sample is injected onto the column.[2][5]
-
Extra-column dead volume from improperly fitted tubing or connections.[2]
-
Use of an inappropriate sample solvent that is much stronger than the mobile phase.[6][7]
Q3: How does the interaction with silanol groups cause peak tailing for pyridine?
A3: At a mobile phase pH above 3, residual silanol groups on the silica surface can become ionized (negatively charged).[3][8] Pyridine compounds, being basic, can become protonated (positively charged). The resulting strong ionic interaction between the positively charged pyridine and the negatively charged silanol groups leads to a secondary, stronger retention mechanism.[1][3] This disrupts the ideal partitioning of the analyte between the mobile and stationary phases, causing some molecules to be retained longer and resulting in a tailing peak.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing for pyridine compounds.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A troubleshooting workflow for resolving peak tailing in HPLC.
Detailed Troubleshooting Steps
1. Mobile Phase Optimization
Secondary interactions with silanol groups are a primary cause of peak tailing for basic compounds like pyridine.[2] Modifying the mobile phase is often the first and most effective step.
-
Adjusting Mobile Phase pH: Lowering the pH of the mobile phase to around 2-3 protonates the silanol groups, neutralizing their negative charge and minimizing ionic interactions with the protonated pyridine analyte.[2]
-
Using Buffers: Buffers help maintain a consistent pH and can mask residual silanol interactions.[5] Increasing the buffer concentration can enhance this effect by increasing the ionic strength of the mobile phase.[2]
-
Adding a Competing Base: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[10] TEA will preferentially interact with the active silanol sites, preventing the pyridine analyte from doing so.[10]
2. Column Selection and Care
The choice of HPLC column is critical for achieving good peak shape with basic compounds.
-
Use End-Capped or Base-Deactivated Columns: Modern columns are often "end-capped," a process that chemically bonds a small silane molecule to many of the residual silanol groups, rendering them less active.[2][5] Base-deactivated columns are specifically designed to minimize secondary interactions with basic analytes.[2]
-
Consider Alternative Stationary Phases:
-
Hybrid Silica Columns: These columns incorporate both inorganic silica and organic polymer, offering a wider usable pH range and reduced silanol activity.[1]
-
Polymer-Based Columns: These columns lack silanol groups altogether and can provide excellent peak shapes for basic compounds.[1]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, minimizing interactions with underlying silanols.[9]
-
3. Sample Preparation and Injection
-
Avoid Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase and lead to peak distortion.[2][5] If you suspect overloading, try diluting your sample or reducing the injection volume.[2]
-
Ensure Sample Solvent Compatibility: The sample solvent should ideally be the same as or weaker than the mobile phase.[6] Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion, including tailing or fronting.[7][11]
Chemical Interaction Diagram
The diagram below illustrates the interaction between a protonated pyridine compound and an ionized silanol group on the stationary phase, which leads to peak tailing.
Caption: Interaction causing peak tailing of pyridine compounds.
Experimental Protocols
Protocol 1: Mobile Phase pH Modification to Reduce Peak Tailing
This protocol describes how to evaluate the effect of mobile phase pH on the peak shape of a pyridine compound.
-
Initial Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample: Pyridine standard (10 µg/mL) in 50:50 Water:Acetonitrile.
-
-
Procedure:
-
Perform an injection using the initial conditions (without any pH modifier). Record the chromatogram and calculate the tailing factor for the pyridine peak.
-
Prepare a new Mobile Phase A containing 0.1% formic acid. Equilibrate the column with the new mobile phase for at least 15 minutes.
-
Inject the pyridine standard and record the chromatogram. Calculate the new tailing factor.
-
(Optional) Prepare a new Mobile Phase A containing 0.1% trifluoroacetic acid (TFA). Equilibrate the column and repeat the injection and tailing factor calculation.
-
-
Expected Outcome: A significant reduction in the tailing factor should be observed when using the mobile phase containing formic acid or TFA.
Quantitative Data Summary
The following table summarizes the typical effect of mobile phase additives on the peak tailing factor for a basic compound like pyridine.
| Mobile Phase Additive | Typical Tailing Factor | Peak Shape |
| None (Neutral Water) | > 2.0 | Severe Tailing |
| 0.1% Formic Acid | 1.2 - 1.5 | Improved Symmetry |
| 0.1% Trifluoroacetic Acid (TFA) | 1.0 - 1.2 | Symmetrical |
| 20 mM Triethylamine (TEA), pH 7 | 1.3 - 1.6 | Improved Symmetry |
Note: Tailing factor is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. labcompare.com [labcompare.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. support.waters.com [support.waters.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Managing Impurities in 2-Methoxy-5-nitropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-nitropyridin-4-amine as a starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercially available this compound?
A1: Based on likely synthetic routes, common impurities could include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Isomeric impurities: Positional isomers formed during the nitration step, such as 2-Methoxy-3-nitropyridin-4-amine.
-
Over-nitrated or under-nitrated species: Compounds with more than one nitro group or residual non-nitrated precursors.
-
Hydrolysis products: If moisture is present during synthesis or storage, the methoxy group could be hydrolyzed to a hydroxyl group.
-
Residual solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate).
Q2: How can I assess the purity of my this compound starting material?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the main component and detecting impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and effective method for routine purity checks and for monitoring reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and helps identify and quantify impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
Q3: What is the impact of common impurities on downstream reactions?
A3: The presence of impurities can have several negative impacts on subsequent synthetic steps:
-
Reduced yield: Impurities can interfere with the desired reaction, leading to lower yields of the target molecule.
-
Formation of byproducts: Impurities can react with the reagents, leading to the formation of unexpected side products, complicating purification.
-
Catalyst poisoning: Some impurities can deactivate catalysts used in downstream reactions.
-
Inconsistent results: Variable impurity profiles between batches of starting material can lead to poor reproducibility of experiments.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of Starting Material
Symptoms:
-
Multiple peaks are observed in the HPLC chromatogram in addition to the main product peak.
-
The purity of the starting material is lower than specified by the supplier.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Isomeric Impurities | Isomers can be difficult to separate. Consider purification by preparative HPLC or column chromatography with a highly selective stationary phase. |
| Unreacted Starting Materials or Intermediates | Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can often remove these impurities. |
| Degradation Products | The compound may be unstable under certain conditions. Store the material in a cool, dark, and dry place. Avoid exposure to high temperatures and moisture. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use high-purity solvents for analysis. |
Issue 2: Low Yield in a Downstream Reaction
Symptoms:
-
The yield of the desired product is significantly lower than expected.
-
TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Impurity in the Starting Material | Re-purify the this compound using recrystallization or column chromatography before use. |
| Incorrect Reaction Conditions | Re-evaluate the reaction parameters such as temperature, reaction time, and stoichiometry of reagents. |
| Catalyst Inactivation | If a catalyst is used, an impurity in the starting material may be poisoning it. Purify the starting material to remove the interfering substance. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization for Purification
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for assessing and managing the purity of this compound starting material.
Caption: Troubleshooting guide for low yield in reactions using this compound.
techniques for removing unreacted starting materials from 2-Methoxy-5-nitropyridin-4-amine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methoxy-5-nitropyridin-4-amine. Our aim is to help you overcome common challenges in removing unreacted starting materials and byproducts from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route. A frequent pathway involves the reaction of a di-substituted pyridine with ammonia and methoxide. Therefore, typical impurities may include unreacted starting materials like 2,4-dichloro-5-nitropyridine, or partially reacted intermediates such as 2-chloro-5-nitropyridin-4-amine. Other potential byproducts could arise from incomplete reactions or side reactions.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques include recrystallization, column chromatography (normal-phase, reversed-phase, and amine-functionalized), and acid-base extraction.[1] The choice of method depends on the specific impurities present, the scale of the reaction, and the desired final purity. For instance, recrystallization is excellent for removing minor impurities if a suitable solvent is found, while column chromatography offers higher resolution for separating compounds with similar polarities.[2]
Q3: Can I use standard silica gel chromatography for this compound?
A3: Yes, standard silica gel chromatography can be used. However, since this compound is an amino-substituted pyridine, it is basic and may interact with the acidic silanol groups on the silica surface, leading to peak tailing.[3] To mitigate this, it is often recommended to add a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase.[3]
Q4: What are the key physical and chemical properties of the product and potential starting materials to consider during purification?
A4: Understanding the properties of your target compound and potential impurities is crucial for developing an effective purification strategy. Below is a summary of relevant properties for this compound and a common starting material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₆H₇N₃O₃ | 169.14 | Not available | Soluble in many organic solvents.[4] |
| 2,4-dichloro-5-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | 28-32 | Soluble in alcohol-based organic solvents; poor solubility in low polarity solvents like petroleum ether.[2][4] |
| 2-chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 105-108 | Insoluble in water, soluble in hot methanol.[5][6] |
Troubleshooting Guides
Issue 1: The crude product shows multiple spots on TLC, including one that is less polar than the desired product.
Q: How can I remove a less polar impurity, likely the unreacted 2,4-dichloro-5-nitropyridine starting material?
A: A less polar impurity like 2,4-dichloro-5-nitropyridine can be effectively removed using normal-phase column chromatography. Due to its lower polarity, it will elute before the more polar this compound.
-
Recommended Action: Perform silica gel column chromatography using a gradient elution. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The dichlorinated starting material is poorly soluble in low polarity solvents like petroleum ether, so a mobile phase with sufficient ethyl acetate should be used.[2]
Issue 2: Significant peak tailing is observed during silica gel column chromatography.
Q: What is causing the peak tailing and how can I resolve it?
A: Peak tailing for basic compounds like this compound on silica gel is often due to interaction with acidic silanol groups.[3]
-
Recommended Action 1: Use a basic modifier. Add a small amount (0.1-1%) of a base such as triethylamine or pyridine to your mobile phase to neutralize the active sites on the silica gel.[3]
-
Recommended Action 2: Switch to a different stationary phase. Consider using a less acidic stationary phase like alumina or an amine-functionalized silica column.[3][7] Amine-functionalized columns provide a basic environment, which is ideal for the purification of organic bases.[8]
Issue 3: The product "oils out" during recrystallization instead of forming crystals.
Q: Why is my compound not crystallizing properly and what can I do?
A: "Oiling out" can occur if the compound's solubility is too high in the chosen solvent or if the solution is cooled too quickly.[3]
-
Recommended Action:
-
Try a less polar solvent or a solvent mixture.
-
Ensure the solution cools slowly to room temperature before further cooling in an ice bath.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[3]
-
If the compound is highly soluble, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise to the warm solution until it becomes slightly turbid, then heat until clear and allow to cool slowly.[3]
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization for your specific reaction mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the optimal eluent for separation. An Rf value of 0.2-0.3 for the product is often ideal for column chromatography.[9]
-
-
Column Packing:
-
Secure a chromatography column vertically in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping to ensure even packing.
-
Allow the excess solvent to drain until it reaches the top of the silica bed, being careful not to let the column run dry.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add this powder to the top of the packed column.[9]
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[9]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, acetone, or mixtures such as hexane/ethyl acetate.[10]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Common Purification Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dichloro-5-nitropyrimidine 97 49845-33-2 [sigmaaldrich.com]
- 5. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 6. 2-氯-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 2-Methoxy-5-nitropyridin-4-amine and Alternative Building Blocks in Drug Discovery
In the landscape of modern drug discovery, particularly in the synthesis of targeted therapies such as kinase inhibitors, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the final compound. Substituted pyridinamines are a cornerstone of many such synthetic endeavors due to their ability to form key interactions with biological targets. This guide provides a comparative analysis of 2-Methoxy-5-nitropyridin-4-amine and other commercially available pyridinamine building blocks, offering insights into their respective advantages and disadvantages in common synthetic transformations.
Introduction to Pyridinamine Building Blocks
Pyridinamine scaffolds are prevalent in a vast array of kinase inhibitors, where the pyridine nitrogen often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. The substituents on the pyridine ring play a crucial role in modulating the molecule's physicochemical properties, reactivity, and selectivity. This compound is a versatile reagent, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, which influence the reactivity of the amine and the pyridine ring itself. This guide will compare its performance with other key aminopyridine building blocks in two of the most important reactions in kinase inhibitor synthesis: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Comparative Analysis of Building Block Performance
The utility of a building block is best assessed by its performance in key chemical reactions. Below is a comparative overview of this compound and its alternatives in SNAr and Suzuki coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for installing amine functionalities onto heterocyclic cores. The reactivity of the pyridine ring towards nucleophilic attack is highly dependent on the nature and position of its substituents.
Table 1: Performance of Pyridinamine Building Blocks in Nucleophilic Aromatic Substitution (SNAr)
| Building Block | Structure | Leaving Group | Activating Group(s) | Reported Yield (%) | Notes |
| This compound | O=N(=O)c1cncc(OC)c1N | Methoxy (less common) | Nitro | Varies | The nitro group strongly activates the ring towards nucleophilic attack. The methoxy group is a poorer leaving group than halogens. |
| 4-Amino-2-chloropyridine | Clc1cnccc1N | Chloro | Pyridine Nitrogen | 70-95% | The chloro group is a good leaving group, and the pyridine nitrogen activates the 2-position for substitution. |
| 2-Amino-5-bromopyridine | Brc1cnccc1N | Bromo | Pyridine Nitrogen | Varies | The bromo group is a good leaving group. The 5-position is less activated than the 2- or 4-positions. |
Discussion of SNAr Performance:
In SNAr reactions, the rate is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. For this compound, the powerful electron-withdrawing nitro group significantly activates the pyridine ring for nucleophilic attack. However, the methoxy group is generally a less efficient leaving group compared to halogens. This can necessitate harsher reaction conditions.
Conversely, 4-amino-2-chloropyridine is an excellent substrate for SNAr at the 2-position. The chlorine atom is a good leaving group, and the pyridine nitrogen provides activation. This often leads to high yields under relatively mild conditions. 2-Amino-5-bromopyridine can also undergo SNAr, but the 5-position is less activated by the ring nitrogen, which can lead to lower reactivity compared to substitutions at the 2- or 4-positions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and it is extensively used to append aryl or heteroaryl moieties to the core of a drug molecule. For pyridinamine building blocks, this typically involves the coupling of a halogenated pyridine with a boronic acid or ester.
Table 2: Performance of Pyridinamine Building Blocks in Suzuki-Miyaura Cross-Coupling
| Building Block | Structure | Halogen for Coupling | Reported Yield (%) | Notes |
| This compound | O=N(=O)c1cncc(OC)c1N | None | N/A | Not suitable for direct Suzuki coupling as it lacks a halogen. |
| 4-Amino-2-chloropyridine | Clc1cnccc1N | Chloro | 75-85% | The chloro group can be challenging for Suzuki coupling compared to bromo or iodo, often requiring more specialized catalysts and ligands. |
| 2-Amino-5-bromopyridine | Brc1cnccc1N | Bromo | 80-95%[1][2] | The bromo group is highly effective for Suzuki coupling, generally providing high yields with a wide range of boronic acids. |
| 3-Amino-5-bromo-2-methoxypyridine | Brc1cc(N)c(OC)cn1 | Bromo | Varies | The bromo group is well-suited for Suzuki coupling. The additional substituents can influence reactivity and provide points for further functionalization. |
Discussion of Suzuki Coupling Performance:
This compound is not directly applicable for Suzuki coupling reactions as it lacks a suitable halogen leaving group. To be utilized in such a reaction, it would first need to be halogenated.
In contrast, halogenated pyridinamines are excellent substrates. 2-Amino-5-bromopyridine is a workhorse in this regard. The carbon-bromine bond is readily activated by palladium catalysts, leading to high yields in couplings with a diverse array of boronic acids.[1][2] 4-Amino-2-chloropyridine can also be used, but the carbon-chlorine bond is stronger and generally less reactive, often necessitating the use of more sophisticated and expensive catalyst systems to achieve good results. 3-Amino-5-bromo-2-methoxypyridine offers the reactivity of a bromopyridine for Suzuki coupling, with the added complexity and potential for further derivatization offered by the methoxy and amino groups.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with 4-Amino-2-chloropyridine
Reaction: Synthesis of a substituted 4-aminopyridine derivative.
Materials:
-
4-Amino-2-chloropyridine (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-amino-2-chloropyridine and the desired nucleophile.
-
Add NMP to dissolve the solids, followed by the addition of DIPEA.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with 2-Amino-5-bromopyridine
Reaction: Synthesis of a 2-amino-5-arylpyridine derivative.
Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-amino-5-bromopyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors synthesized from pyridinamine building blocks, as well as a generalized experimental workflow.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Methoxy-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the quantitative analysis of 2-Methoxy-5-nitropyridin-4-amine, a crucial intermediate in the pharmaceutical and agrochemical industries. The selection of a robust and reliable analytical method is paramount for ensuring product quality, monitoring reaction kinetics, and meeting regulatory standards. This document presents a comparative overview of HPLC, Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data and detailed protocols.
Method Performance Comparison
The choice of an analytical technique is often a trade-off between speed, sensitivity, and operational cost. Below is a summary of typical performance characteristics for the quantification of this compound and its analogues using HPLC, UPLC, and GC-MS. The data presented is based on validated methods for structurally similar compounds and reflects expected performance.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 97.5 - 102.5% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~0.4 µg/mL | ~0.15 µg/mL | ~5-20 ng/mL |
| Analysis Time (minutes) | 20 - 30 | 5 - 10 | 15 - 25 |
| Solvent Consumption | High | Low | Low (gas carrier) |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the most common and robust method for the quantification of polar aromatic compounds like this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile/water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solution: Prepare the sample containing the analyte in the same diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, particularly for identifying and quantifying trace-level impurities. Due to the polarity of the amino group, derivatization may be required to improve the volatility and thermal stability of this compound.
Instrumentation:
-
GC system coupled with a Mass Spectrometer (e.g., single quadrupole)
-
Autosampler
Derivatization (if necessary):
-
To a dried sample residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte (or its derivative).
-
Visualized Workflows and Relationships
benchmarking the reaction efficiency of 2-Methoxy-5-nitropyridin-4-amine against similar reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction efficiency of 2-Methoxy-5-nitropyridin-4-amine against similar reagents, supported by available experimental data. The focus is on two key reaction types of significant interest in medicinal chemistry and materials science: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of substituted pyridines in SNAr reactions is highly dependent on the nature and position of both the leaving group and the electron-withdrawing groups. For 4-amino-5-nitropyridine derivatives, the reactivity at the C2 position is of primary interest. In this context, we compare this compound with its chloro and bromo analogues.
The presence of a nitro group at the 5-position and an amino group at the 4-position electronically influences the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack. Generally, halogens are considered good leaving groups in SNAr reactions. However, the methoxy group, while not a traditional leaving group, can be displaced under certain conditions, particularly in highly activated systems.
A multi-step synthesis of a malaridine intermediate, 2-methoxy-5-aminopyridine, involves the conversion of 2-amino-5-nitropyridine to 2-chloro-5-nitropyridine, followed by a methoxylation step. The reported yields for these transformations provide insight into the relative ease of these reactions.
Table 1: Synthesis Yields of 2-Substituted-5-nitropyridines
| Precursor | Reagent | Product | Yield (%) |
| 2-Amino-5-nitropyridine | POCl₃, DMF | 2-Chloro-5-nitropyridine | ~90% |
| 2-Chloro-5-nitropyridine | Sodium Methoxide | 2-Methoxy-5-nitropyridine | >95% |
Data is derived from a patent describing the synthesis of a malaridine intermediate[1].
The high yield of the methoxylation of 2-chloro-5-nitropyridine suggests that the reverse reaction, the displacement of the methoxy group, would be less favorable under typical SNAr conditions. This implies that for subsequent SNAr reactions where the substituent at the 2-position is the intended leaving group, a halo-substituted pyridine, such as 2-chloro- or 2-bromo-5-nitropyridin-4-amine, would be significantly more reactive than the methoxy analogue.
Experimental Protocol: Methoxylation of 2-Chloro-5-nitropyridine
This protocol describes the conversion of a 2-chloro-5-nitropyridine to a 2-methoxy-5-nitropyridine, illustrating the high efficiency of this transformation.
Materials:
-
2-Chloro-5-nitropyridine
-
Sodium methoxide
-
Methanol
-
Water
Procedure:
-
Dissolve 2-chloro-5-nitropyridine in methanol in a reaction vessel.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Add ice water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-methoxy-5-nitropyridine.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The efficiency of this reaction with substituted pyridines is highly dependent on the nature of the leaving group at the coupling position. In this section, we provide a comparative perspective on the expected reactivity of this compound with its bromo-analogue, 2-Amino-5-bromo-4-methylpyridine, a structurally similar compound for which comparative data is available.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the leaving group follows the trend: I > Br > OTf > Cl >> OMe. The oxidative addition of the palladium catalyst to the carbon-leaving group bond is a critical step in the catalytic cycle, and this step is significantly more facile for bromo and iodo derivatives than for methoxy derivatives.
Table 2: Suzuki Coupling Yields for a Structurally Similar Bromopyridine
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |
Data is for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a structurally analogous substrate to 2-bromo-5-nitropyridin-4-amine[2].
Given the established reactivity trends, it is expected that the Suzuki-Miyaura coupling of this compound would be significantly less efficient than its bromo- or iodo-counterparts, likely requiring specialized catalysts and more forcing reaction conditions. Therefore, for synthetic routes involving a Suzuki coupling at the 2-position, a halo-substituted pyridine is the preferred reagent.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol is a general procedure for the Suzuki-Miyaura coupling of an amino-bromopyridine with an arylboronic acid.
Materials:
-
Amino-bromopyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane and Water)
Procedure:
-
To a reaction vessel, add the amino-bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Based on the available data and established principles of organic chemistry, this compound is a less reactive substrate compared to its halo-analogues in both Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling reactions where the substituent at the 2-position is the intended leaving group.
-
For SNAr reactions , a chloro or bromo leaving group at the 2-position is significantly more effective, leading to higher reaction rates and yields.
-
For Suzuki-Miyaura cross-coupling , a bromo or iodo leaving group is essential for efficient reaction, as the oxidative addition step is much more facile with these halogens compared to a methoxy group.
Therefore, while this compound can be a valuable intermediate in multi-step syntheses, for reactions requiring the displacement of the substituent at the 2-position, the corresponding halo-substituted pyridines are the reagents of choice for optimal reaction efficiency.
References
comparing the biological activity of derivatives synthesized from 2-Methoxy-5-nitropyridin-4-amine versus other precursors
A deep dive into the biological prowess of pyridine derivatives reveals their significant potential in the development of novel anticancer therapeutics. This guide offers a comparative analysis of the biological activity of pyridine derivatives synthesized from the versatile precursor 2-Methoxy-5-nitropyridin-4-amine against those derived from other common starting materials. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and discovery efforts.
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have demonstrated a wide array of biological activities, with a particular emphasis on their anticancer properties. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. The choice of the initial pyridine precursor is a critical determinant of the structural diversity and, consequently, the biological activity of the final derivatives.
This guide specifically explores derivatives of this compound, a key intermediate valued for its unique structure and versatility in chemical reactions, allowing for modifications that can enhance biological activity[1]. We will compare the cytotoxic effects of these derivatives against those synthesized from other common precursors, such as 2-aminopyridine and 2-chloropyridine, to provide a clearer understanding of how the choice of starting material influences the anticancer potential of the resulting compounds.
Comparative Biological Activity of Pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various pyridine derivatives against common cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from multiple studies to facilitate a comparative overview. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of Pyridine Derivatives Against MCF-7 (Human Breast Adenocarcinoma) Cell Line
| Precursor/Derivative Type | Compound/Derivative | IC50 (µM) | Reference |
| From 2-Aminopyridine | Pyridine-urea derivative 8e | 0.22 | [2] |
| Pyridine-urea derivative 8n | 1.88 | [2] | |
| Pyridone derivative 1 | 6.3 | [3][4] | |
| Pyridine derivative 2 | 16.0 | [3][4] | |
| Pyrazolyl Pyridine Conjugate 9 | 0.34 | [5] | |
| Pyrano[3,2-c]pyridine 4-CP.P | 60 | [6] | |
| From 2-Chloropyridine | Cyanopyridone 5a | 1.77 | [7] |
| Cyanopyridone 5e | 1.39 | [7] | |
| Pyridopyrimidine 7b | 6.22 | [7] | |
| Other Pyridine Derivatives | Pyridine-Thiazolidinone 56 | < Doxorubicin | [8] |
| Pyridine-Thiazolidinone 57 | < Doxorubicin | [8] | |
| Phosphomolybdate Hybrid 1 | 32.11 | [9] | |
| s-Triazine-Pd(II) Complex | 1.18 (µg/mL) | [10] |
Table 2: Cytotoxicity of Pyridine Derivatives Against HepG2 (Human Liver Carcinoma) Cell Line
| Precursor/Derivative Type | Compound/Derivative | IC50 (µM) | Reference |
| From 2-Aminopyridine | Pyridone derivative 1 | 4.5 | [3][4] |
| Pyridine derivative 2 | 7.5 | [3][4] | |
| Pyrazolyl Pyridine Conjugate 9 | 0.18 | [5] | |
| From 2-Chloropyridine | Cyanopyridone 5a | 2.71 | [7] |
| Cyanopyridone 6b | 2.68 | [7] | |
| Other Pyridine Derivatives | Pyridine-Thiazolidinone 56 | < Doxorubicin | [8] |
| Pyridine-Thiazolidinone 57 | < Doxorubicin | [8] | |
| Phosphomolybdate Hybrid 1 | 33.79 | [9] | |
| s-Triazine-Pd(II) Complex | 4.74 (µg/mL) | [10] | |
| Benzimidazole Derivative se-182 | 15.58 | [11] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the presented data. The following is a standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [12][13][14][15][16]
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., MCF-7, HepG2).
-
Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathways in Cancer and a Visualization of the Experimental Workflow
Many pyridine derivatives exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer cells. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][17][18][19][20] Its aberrant activation is a common event in many types of cancer, making it an attractive target for anticancer therapies.
Caption: The PI3K/Akt/mTOR signaling cascade.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22][23][24] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.
Caption: The VEGFR-2 signaling pathway in angiogenesis.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating the anticancer potential of newly synthesized compounds involves a series of well-defined steps, from initial synthesis to in vitro and in vivo testing.
Caption: A typical workflow for anticancer drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. benchchem.com [benchchem.com]
Comparative Guide to Method Validation for Impurity Detection in 2-Methoxy-5-nitropyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of analytical methodologies for the validation of impurity detection in 2-Methoxy-5-nitropyridin-4-amine, a crucial intermediate in pharmaceutical synthesis. The focus is on comparing a standard High-Performance Liquid Chromatography (HPLC) method with a more advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach. The methodologies and performance data presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on analytical procedure validation.[1][2][3]
The accurate identification and quantification of impurities are critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[4][5] Impurity profiling involves the detection, identification, and quantification of various types of impurities, including organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[5][6] This guide offers the necessary experimental protocols and comparative data to assist researchers in selecting and implementing a suitable analytical method for their specific needs.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and UPLC-MS for impurity analysis depends on the specific requirements of the study, such as the need for routine quality control versus in-depth structural elucidation of unknown impurities at trace levels. UPLC-MS offers significant advantages in terms of speed, sensitivity, and specificity, which are crucial for identifying potentially genotoxic impurities.[7][8]
The following table summarizes the typical performance parameters for a validated HPLC-UV method compared to a UPLC-MS method for impurity analysis, based on data for structurally similar compounds and general capabilities of the techniques.[9]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (or lower) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% (or lower) |
| Specificity | Good (Resolution dependent) | Excellent (Mass-based separation) |
| Analysis Time (minutes) | 20 - 30 | 5 - 10 |
| Solvent Consumption | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and impurity profiles.
Method 1: HPLC-UV Protocol
This method is suitable for the routine quantification of known impurities in this compound.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Octadecylsilane (C18) column, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 1.0 mg/mL.
Method 2: UPLC-MS Protocol
This method is designed for high-throughput screening, identification of unknown impurities, and quantification of trace-level impurities.
-
Chromatographic System: An Ultra-Performance Liquid Chromatography system coupled with a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: UPLC C18 column, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-8 min: 95% B
-
8.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Mode: Full scan (e.g., m/z 50-500) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare the sample as in the HPLC method, but potentially at a lower concentration (e.g., 0.1-0.5 mg/mL) due to the higher sensitivity of the MS detector.
Methodology and Workflow Visualizations
The following diagrams illustrate the logical flow of the method validation process and the instrumental workflows.
Caption: General workflow for analytical method validation as per ICH Q2(R1) guidelines.
Caption: Comparative instrumental workflows for HPLC-UV and UPLC-MS analysis.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biotech-spain.com [biotech-spain.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
cross-reactivity studies of antibodies developed using haptens derived from 2-Methoxy-5-nitropyridin-4-amine
A Comparative Analysis of Antibody Cross-Reactivity for 2-Methoxy-5-nitropyridin-4-amine
Disclaimer: The following guide is a hypothetical case study intended for illustrative purposes. The experimental data presented is not derived from published studies but is constructed to demonstrate the principles of antibody cross-reactivity analysis for the target compound, this compound.
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody developed against this compound. Understanding the cross-reactivity profile is crucial for the development of specific and sensitive immunoassays for therapeutic drug monitoring, pharmacokinetic studies, or the detection of related metabolites and impurities. This document summarizes key experimental data, details the methodologies for hapten synthesis and immunoassay development, and visualizes the core experimental workflows.
Data Presentation: Cross-Reactivity of the Anti-2-Methoxy-5-nitropyridin-4-amine Antibody
The specificity of an immunoassay is determined by the cross-reactivity of the antibody with structurally related compounds. The following table summarizes the cross-reactivity of a hypothetical antibody raised against a this compound-KLH conjugate. The data is presented as the 50% inhibition concentration (IC50) and the percentage of cross-reactivity relative to the primary analyte, this compound.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | ![]() | 25 | 100% |
| 2-Ethoxy-5-nitropyridin-4-amine | ![]() | 150 | 16.7% |
| 2-Methoxy-3-nitropyridin-4-amine | ![]() | 450 | 5.6% |
| 4-Amino-2-methoxypyridine | ![]() | > 10,000 | < 0.1% |
| 5-Nitro-2-aminopyridine | ![]() | > 10,000 | < 0.1% |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of cross-reactant) x 100
Experimental Protocols
Hapten-Carrier Conjugate Synthesis
To elicit an immune response against the small molecule this compound (a hapten), it must first be covalently linked to a larger carrier protein.[1][2][3] Keyhole Limpet Hemocyanin (KLH) is chosen for immunization due to its high immunogenicity.[3][4]
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (25% in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure for KLH Conjugation (Immunogen):
-
Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4).
-
Dissolve 2 mg of this compound in 0.5 mL of PBS (if solubility is an issue, a minimal amount of DMSO can be used, but the final concentration should be less than 10%).
-
Slowly add 150 µL of 2.5% glutaraldehyde solution to the KLH solution while gently stirring.
-
Incubate the mixture for 2 hours at room temperature.
-
Add the dissolved this compound solution to the activated KLH solution.
-
Continue to stir the reaction mixture for 4 hours at room temperature.
-
To quench the reaction, add glycine to a final concentration of 100 mM.
-
Dialyze the conjugate solution against PBS (4 changes of 1L each) for 48 hours at 4°C to remove unreacted hapten and cross-linker.
-
Determine the protein concentration and store the conjugate at -20°C.
Procedure for BSA Conjugation (Coating Antigen):
-
The same procedure is followed as for KLH, but substituting BSA for KLH. Using a different carrier protein for the coating antigen helps to minimize non-specific binding from antibodies raised against the carrier protein itself.
Antibody Production and Purification
Polyclonal antibodies are generated by immunizing rabbits with the this compound-KLH conjugate. Standard immunization protocols involving an initial injection with complete Freund's adjuvant followed by booster injections with incomplete Freund's adjuvant are used. Serum is collected and the IgG fraction is purified using Protein A affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to determine the specificity of the antibody by measuring its binding to the target analyte in the presence of potential cross-reactants.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
This compound-BSA conjugate (coating antigen)
-
Purified anti-2-Methoxy-5-nitropyridin-4-amine antibody
-
Cross-reactant compounds
-
Goat anti-rabbit IgG-HRP (Horseradish Peroxidase conjugated secondary antibody)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., 0.5% BSA in PBST)
Procedure:
-
Coating: Dilute the this compound-BSA conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the potential cross-reactants in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution in Assay Buffer). Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step, but increase to five washes.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Construct a standard curve by plotting absorbance against the log of the analyte concentration. Determine the IC50 value (concentration that causes 50% inhibition of the maximum signal) for the target analyte and each cross-reactant.
Visualizations
Caption: Workflow for Hapten-Carrier Protein Conjugation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. bt-laboratory.com [bt-laboratory.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Establishing the Purity of 2-Methoxy-5-nitropyridin-4-amine: A Comparative Guide to Analytical Standards
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of 2-Methoxy-5-nitropyridin-4-amine (CAS No. 127356-38-1), a key building block in the pharmaceutical and agrochemical industries.[1] High-Performance Liquid Chromatography (HPLC) is presented as the primary quantitative method, supplemented by other spectroscopic and chromatographic techniques for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the industry-standard for determining the purity of non-volatile and thermally stable compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities. Commercial suppliers often cite a purity of ≥ 95% for this compound as determined by HPLC.[1]
This protocol is a representative method based on established procedures for similar pyridine derivatives.[2][3][4]
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
Sample Preparation:
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of a well-characterized this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the reference standard solution using the this compound batch to be tested.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The percentage purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
Table 1: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Primary Use | Advantages | Limitations | Typical Limit of Quantification (LOQ) |
| HPLC (UV) | Differential partitioning between a stationary and mobile phase. | Potency assay, detection and quantification of non-volatile organic impurities. | High resolution, high sensitivity, excellent quantitation, widely applicable.[5] | Requires a reference standard for accurate quantification of the main component. | ~0.05% |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural elucidation, identification and quantification of impurities without a specific reference standard for each. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, may have overlapping signals. | ~0.1-1% |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification of volatile and semi-volatile impurities and residual solvents. | High sensitivity and specificity for volatile compounds.[6] | Not suitable for non-volatile compounds; may require derivatization for polar molecules.[1] | ppm to ~0.05% |
| TLC | Separation on a solid stationary phase by a liquid mobile phase. | Rapid, qualitative purity assessment and reaction monitoring. | Simple, fast, and cost-effective.[3] | Not quantitative, lower resolution than HPLC. | ~1-5% |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups and confirmation of compound identity. | Fast, non-destructive, provides structural information.[1] | Not suitable for quantification of impurities, provides limited information on the overall purity. | Not applicable for purity determination. |
Complementary Analytical Techniques
While HPLC is the workhorse for quantitative purity analysis, a combination of methods provides a more complete picture of the compound's purity profile.
¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for identifying impurities.[7] By analyzing the chemical shifts, integration values, and coupling constants, the structure of the main component and any significant impurities can be confirmed. Quantitative NMR (qNMR) can also be used to determine purity without the need for a specific reference standard for each impurity.
GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. Due to the polar nature of the amino group in this compound, derivatization may be necessary to increase its volatility for GC analysis.[1]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflows for purity determination.
Caption: Workflow for HPLC Purity Determination of this compound.
Caption: Interrelationship of analytical techniques for comprehensive characterization.
Conclusion
A multi-faceted approach is essential for accurately establishing the purity of this compound. While RP-HPLC stands out as the primary method for quantitative analysis, its data should be contextualized with results from other techniques. NMR provides invaluable structural confirmation of the main component and impurities, while GC-MS is crucial for detecting residual solvents. The strategic combination of these methods ensures a comprehensive purity profile, which is fundamental for quality control in research and drug development.
References
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2-Methoxy-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-Methoxy-5-nitropyridin-4-amine, a key intermediate in pharmaceutical synthesis.[1] The accurate and precise quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). While specific inter-laboratory validation data for this compound is not publicly available, this document synthesizes validation data from a closely related structural analog, 2-Ethoxy-5-nitropyridin-4-amine, to provide a comparative benchmark for researchers.[2] The principles and methodologies described are based on established guidelines from the International Council for Harmonisation (ICH).[3][4]
The primary analytical techniques suitable for the analysis of this compound and its analogs include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC).[2]
Comparative Performance of Analytical Methods
The selection of an analytical method is a balance between performance characteristics such as accuracy, precision, sensitivity, and analysis time. The following table summarizes the performance parameters for HPLC, UPLC, and GC methods, based on a validation study of the analogous compound, 2-Ethoxy-5-nitropyridin-4-amine.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 97.5 - 102.5% |
| Precision (% RSD) | < 1.0% | < 0.5% | < 1.5% |
| Limit of Detection (LOD) | 0.01% | 0.005% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | 0.06% |
| Analysis Time (minutes) | 20 - 30 | 5 - 10 | 15 - 25 |
| Solvent Consumption | High | Low | Low (gas carrier) |
Table 1: Comparative performance of analytical methods based on validation data for 2-Ethoxy-5-nitropyridin-4-amine.[2]
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on standard practices for the analysis of aromatic amines and may require optimization for specific matrices.
1. High-Performance Liquid Chromatography (HPLC)
This method is widely used for the quantification of non-volatile and thermally labile compounds.
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate buffer, pH adjusted)
-
-
Chromatographic Conditions:
-
Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water/buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Accurately weigh the sample, dissolve it in the same solvent, and dilute to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
2. Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and higher resolution compared to conventional HPLC.
-
Instrumentation: UPLC system with a UV or PDA detector, sub-2 µm particle size column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Materials and Reagents: As per HPLC.
-
Chromatographic Conditions:
-
Mobile Phase: Similar to HPLC, but optimized for the shorter column and faster flow rates.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 35-45°C.
-
Detection Wavelength: As per HPLC.
-
Injection Volume: 1-5 µL.
-
-
Standard and Sample Preparation: Similar to HPLC, ensuring high purity of solvents and samples.
3. Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Materials and Reagents:
-
This compound reference standard
-
High purity solvent (e.g., dichloromethane, ethyl acetate)
-
Derivatizing agent (if required, e.g., BSTFA)
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).
-
Detector Temperature: 300°C (for FID).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a volatile solvent.
-
Prepare calibration standards by serial dilution.
-
Dissolve the sample in the same solvent.
-
If derivatization is required, add the derivatizing agent to both standards and samples and heat as necessary to complete the reaction.
-
Visualizing the Validation Process
Inter-Laboratory Validation Workflow
The process of an inter-laboratory validation study is designed to assess the reproducibility of an analytical method when performed by different laboratories.[5] This workflow ensures that the method is robust and transferable.
A typical workflow for an inter-laboratory validation study.
Analytical Method Validation Parameters
The validation of an analytical procedure demonstrates its suitability for the intended purpose.[3] The key performance characteristics are established through a series of validation experiments.
Key performance characteristics of analytical method validation.
References
A Proposed Comparative Study on the Stability of 2-Methoxy-5-nitropyridin-4-amine Under Various Storage Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed framework for a comprehensive comparative stability study of 2-Methoxy-5-nitropyridin-4-amine, a crucial intermediate in pharmaceutical synthesis.[1] The stability of this compound is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient. This document outlines a series of experimental protocols and data presentation formats to objectively assess its stability under different storage conditions, including long-term, accelerated, and forced degradation scenarios.
Introduction to the Stability of this compound
Proposed Comparative Stability Study Design
This study is designed to evaluate the thermal, hydrolytic, oxidative, and photolytic stability of this compound. The study will be conducted over a period of 12 months, with samples being analyzed at predetermined time points.
Table 1: Proposed Storage Conditions and Testing Schedule
| Storage Condition | Temperature | Relative Humidity | Testing Time Points (Months) |
| Long-Term | 5°C ± 3°C | - | 0, 3, 6, 9, 12 |
| 25°C ± 2°C | 60% ± 5% RH | 0, 3, 6, 9, 12 | |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 0, 3, 6, 12 |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 0, 3, 6 |
| Forced Degradation (Stress) | See Protocol 2 | See Protocol 2 | - |
At each time point, the samples will be analyzed for appearance, purity (assay), and the presence of degradation products.
Data Presentation: Summarized Quantitative Analysis
The quantitative data generated from this study will be summarized in the following tables for clear comparison.
Table 2: Purity of this compound Over Time Under Different Storage Conditions
| Storage Condition | Time Point (Months) | Purity (%) |
| 5°C ± 3°C | 0 | |
| 3 | ||
| 6 | ||
| 9 | ||
| 12 | ||
| 25°C / 60% RH | 0 | |
| 3 | ||
| 6 | ||
| 9 | ||
| 12 | ||
| 30°C / 65% RH | 0 | |
| 3 | ||
| 6 | ||
| 12 | ||
| 40°C / 75% RH | 0 | |
| 3 | ||
| 6 |
Table 3: Formation of Degradation Products Under Forced Degradation Conditions
| Stress Condition | Purity of Active Ingredient (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidative | ||||
| Thermal | ||||
| Photolytic |
Experimental Protocols
The following protocols detail the methodologies for the proposed stability and forced degradation studies.
Protocol 1: Long-Term, Intermediate, and Accelerated Stability Testing
-
Sample Preparation: Accurately weigh approximately 500 mg of this compound into individual, inert, light-resistant containers for each time point and storage condition.
-
Storage: Place the samples in calibrated stability chambers maintained at the conditions specified in Table 1.
-
Sample Analysis: At each scheduled time point, withdraw one container from each storage condition. Analyze the contents for:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Purity and Degradation Products: Analyze by the stability-indicating HPLC method detailed in Protocol 3.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[2][3][4]
-
Acid Hydrolysis: Dissolve 10 mg of the substance in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize a portion of the solution before analysis.
-
Base Hydrolysis: Dissolve 10 mg of the substance in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize a portion of the solution before analysis.
-
Oxidative Degradation: Dissolve 10 mg of the substance in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A dark control sample should be stored under the same conditions but protected from light.
Protocol 3: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (HPLC) method will be used for the quantification of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the proposed stability study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
Evaluating the Cost-Effectiveness of 2-Methoxy-5-nitropyridin-4-amine in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and agrochemical research. Among these, 2-Methoxy-5-nitropyridin-4-amine stands out as a valuable intermediate due to its potential applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This guide provides a comprehensive evaluation of a proposed large-scale synthesis route for this compound, alongside a comparative analysis with a hypothetical alternative pathway. The objective is to furnish researchers and production chemists with the necessary data to make informed decisions regarding cost-effectiveness, efficiency, and scalability.
Proposed Synthesis Route and a Hypothetical Alternative
Route 1: Multi-step Synthesis from 2-Aminopyridine
This proposed route commences with the readily available and cost-effective starting material, 2-aminopyridine. The synthesis proceeds through a series of well-documented reactions including nitration, diazotization, chlorination, and methoxylation, culminating in the desired product.
Route 2: Hypothetical Alternative via Nucleophilic Aromatic Substitution
This hypothetical route starts with a more functionalized precursor, 2-amino-4-chloropyridine, and involves nitration followed by a nucleophilic substitution with sodium methoxide. This pathway is designed to explore the trade-offs between a potentially shorter synthesis and the higher cost of the starting material.
Comparative Analysis of Synthesis Routes
A thorough evaluation of the cost-effectiveness of each route requires a detailed examination of reagent costs, reaction yields, and processing steps. The following tables provide a quantitative comparison based on available data and reasonable estimations for large-scale production.
Table 1: Performance Comparison of Synthesis Routes
| Parameter | Route 1: From 2-Aminopyridine | Route 2: From 2-Amino-4-chloropyridine (Hypothetical) |
| Starting Material | 2-Aminopyridine | 2-Amino-4-chloropyridine |
| Number of Steps | 4 | 2 |
| Overall Estimated Yield | ~55-65% | ~70-80% |
| Key Advantages | Low-cost starting material | Fewer synthetic steps, potentially higher overall yield |
| Key Disadvantages | Longer reaction sequence, more unit operations | Higher cost of starting material |
Table 2: Estimated Reagent Costs for Large-Scale Synthesis (per mole of final product)
| Reagent | Route 1: From 2-Aminopyridine | Route 2: From 2-Amino-4-chloropyridine (Hypothetical) |
| Cost (USD/mole) | Cost (USD/mole) | |
| 2-Aminopyridine | ~7.50 | - |
| 2-Amino-4-chloropyridine | - | ~150.00 |
| Mixed Acid (H₂SO₄/HNO₃) | ~5.00 | ~5.00 |
| Sodium Nitrite | ~2.00 | - |
| Hydrochloric Acid | ~1.00 | - |
| Phosphorus Oxychloride | ~25.00 | - |
| Sodium Methoxide | ~15.00 | ~15.00 |
| Estimated Total Reagent Cost | ~55.50 | ~170.00 |
Note: Prices are estimates based on currently available bulk pricing and may vary depending on the supplier and market conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of any synthetic route. The following are proposed protocols for the key steps in each route.
Route 1: Detailed Experimental Protocol (Adapted from similar syntheses)
Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine Concentrated sulfuric acid is cooled in an ice bath, and 2-aminopyridine is added portion-wise while maintaining the temperature below 10°C. A mixture of concentrated nitric and sulfuric acid is then added dropwise. The reaction is stirred at room temperature for several hours, then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine 2-Amino-5-nitropyridine is dissolved in aqueous hydrochloric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C. The mixture is stirred for a period, and the resulting diazonium salt is then carefully heated to induce hydrolysis. The product, 2-hydroxy-5-nitropyridine, precipitates upon cooling and is collected by filtration.
Step 3: Chlorination to 2-Chloro-5-nitropyridine 2-Hydroxy-5-nitropyridine is treated with phosphorus oxychloride, and the mixture is heated under reflux. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water, and the precipitated 2-chloro-5-nitropyridine is filtered, washed, and dried.
Step 4: Methoxylation to 2-Methoxy-5-nitropyridine Sodium metal is dissolved in anhydrous methanol to prepare sodium methoxide. To this solution, 2-chloro-5-nitropyridine is added, and the mixture is heated under reflux. The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford 2-methoxy-5-nitropyridine. The final amination at the 4-position would require a separate, optimized step.
Route 2: Hypothetical Experimental Protocol
Step 1: Nitration of 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine is subjected to nitration using a mixed acid solution (H₂SO₄/HNO₃) under controlled temperature conditions to favor the introduction of the nitro group at the 5-position.
Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide The resulting 4-chloro-2-methoxy-5-nitropyridine is then reacted with sodium methoxide in a suitable solvent, such as methanol, to replace the chlorine atom at the 4-position with a methoxy group via a nucleophilic aromatic substitution reaction.
Visualizing the Synthesis and Potential Biological Pathways
Diagrams are essential for clearly communicating complex chemical and biological processes.
Synthesis Workflow Diagrams
Caption: Workflow for the synthesis of this compound starting from 2-Aminopyridine.
Caption: Hypothetical workflow for the synthesis of this compound from 2-Amino-4-chloropyridine.
Potential Signaling Pathway Involvement
Derivatives of 2-aminopyridine have been investigated as inhibitors of various protein kinases.[1] Dysregulation of kinase signaling pathways is a common feature in many diseases, including cancer. While the specific targets of this compound are yet to be fully elucidated, its structural motifs suggest potential interaction with the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity and downstream signaling.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by this compound.
Conclusion
Based on this preliminary analysis, Route 1, starting from 2-aminopyridine, appears to be the more cost-effective option for the large-scale synthesis of this compound, primarily due to the significantly lower cost of the starting material. Although Route 2 is hypothetically shorter, the high price of 2-amino-4-chloropyridine makes it economically less viable for bulk production.
Further process optimization of Route 1, focusing on maximizing yields at each step and minimizing purification costs, would be the most prudent path forward for industrial-scale manufacturing. The potential of this compound as a kinase inhibitor warrants further investigation into its specific biological targets and mechanism of action, which could open new avenues for therapeutic development.
References
Safety Operating Guide
Safe Disposal of 2-Methoxy-5-nitropyridin-4-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxy-5-nitropyridin-4-amine, a versatile intermediate in pharmaceutical and agrochemical synthesis.
Immediate Safety and Handling Precautions
Key Hazards:
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or fumes.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or glasses and a face shield are necessary to protect against splashes and airborne particles.[1] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[3][5] Contaminated clothing should be removed and laundered before reuse.[1] |
| Respiratory Protection | If working outside of a fume hood or if dust formation is likely, use a NIOSH or European Standard EN 149 approved respirator.[2][5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[6] Laboratories are typically not equipped to perform this procedure safely.
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The date of accumulation should also be recorded.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]
-
Spill Management
In the event of a spill, the following procedures should be followed:
| Action | Procedure |
| Evacuation | Evacuate non-essential personnel from the immediate spill area. |
| Ventilation | Ensure the area is well-ventilated to disperse any airborne dust or vapors. |
| Containment | For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust. For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[1] |
| Decontamination | Clean the spill area thoroughly. It may be necessary to spread the area with lime or another suitable absorbent material and allow it to sit for at least an hour before washing the area.[1] Decontaminate all tools and equipment used in the cleanup.[1] |
| Environmental Protection | Prevent the spilled material from entering drains, soil, or surface water.[1] |
In-Lab Neutralization Not Recommended
No experimental protocols for in-lab neutralization or chemical degradation of this compound are advised. Due to its classification as a nitro compound, it may have the potential to be unstable or react dangerously with other chemicals. Therefore, professional incineration remains the only approved and safe disposal method.[6]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Methoxy-5-nitropyridin-4-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-5-nitropyridin-4-amine was not available. The following guidance is based on the safety data of structurally similar compounds, including nitropyridines and aromatic amines. It is imperative to handle this compound with caution in a controlled laboratory setting.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Immediate Safety Precautions
Given the chemical structure, this compound is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] All personnel must adhere to the following personal protective equipment (PPE) guidelines.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Essential for protecting against splashes and airborne particles. A face shield provides an additional layer of protection.[4][5] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended) and a chemically resistant lab coat | Prevents direct skin contact. Gloves should be inspected for tears or contamination and changed frequently. The lab coat must be fully buttoned.[4][5] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR) | Necessary when handling the powder form to prevent the inhalation of dust particles. Always use in a well-ventilated area or a chemical fume hood.[4][6] |
Hazard Summary for Structurally Similar Compounds
The following table summarizes the hazard classifications for compounds structurally related to this compound. This data should be considered indicative of the potential hazards of the target compound.
| Compound | CAS Number | Hazard Statements |
| 2-Methoxy-5-nitropyridine | 5446-92-4 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][6] |
| 2-Amino-6-methoxy-3-nitropyridine | 73896-36-3 | Harmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| 2-Chloro-5-nitropyridine | 4548-45-2 | Causes serious eye irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and to maintain experimental integrity.
-
Engineering Controls and Preparation:
-
Handling and Solution Preparation:
-
Before beginning work, ensure all required PPE is correctly worn.
-
When weighing the solid compound, do so in a fume hood on a tared weigh paper or in a suitable container.
-
To prepare solutions, slowly add the compound to the solvent to avoid splashing.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material into a labeled container for hazardous waste. Avoid generating dust.[8]
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Experimental Workflow for Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical Disposal:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
-
-
Contaminated PPE:
-
Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
-
Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.[3]
-
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 2-Methoxy-5-nitropyridine 97 5446-92-4 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





